Cipralisant
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(1R,2R)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13/h9-12H,5,7-8H2,1-3H3,(H,15,16)/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKJAXCQPFOAIN-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC#CC1CC1C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CCC#C[C@@H]1C[C@H]1C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318142 | |
| Record name | Cipralisant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213027-19-1 | |
| Record name | Cipralisant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213027-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cipralisant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213027191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cipralisant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIPRALISANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/309713XSKW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cipralisant's Mechanism of Action on Histamine H3 Receptors: A Technical Guide
Abstract: This document provides a detailed examination of the mechanism of action of Cipralisant (GT-2331), a potent and selective ligand for the histamine H3 receptor (H3R). The H3 receptor, a presynaptic G-protein coupled receptor, is a critical regulator of neurotransmitter release in the central nervous system. This compound's high affinity and antagonist/inverse agonist properties make it a valuable tool for research and a potential therapeutic agent for neurological disorders. This guide synthesizes key pharmacological data, details the experimental methodologies used for its characterization, and illustrates the underlying molecular pathways.
Introduction to the Histamine H3 Receptor
The histamine H3 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system (CNS).[1][2] It plays a crucial role as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1] Furthermore, it functions as a heteroreceptor on non-histaminergic neurons, modulating the release of a wide range of key neurotransmitters, including dopamine, acetylcholine, norepinephrine, and serotonin.[1][3]
The H3 receptor is coupled to the Gαi/o family of G-proteins. Its activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. The receptor also exhibits high constitutive activity, meaning it can signal in the absence of an agonist. This property is significant for understanding the action of inverse agonists. Blockade of H3 receptors by antagonists or inverse agonists enhances the release of multiple neurotransmitters, which is believed to underpin their potential therapeutic effects in treating cognitive and sleep-wake disorders.
Pharmacology of this compound (GT-2331)
This compound, also known as GT-2331, is a highly potent and selective histamine H3 receptor antagonist. Its pharmacological profile reveals a complex interaction with the receptor, exhibiting properties of a competitive antagonist and an inverse agonist depending on the experimental system. In vivo, it functions as a full antagonist, while in some in vitro assays, it can show agonist or partial agonist activity. This dual characteristic is crucial for interpreting its effects in different models.
Binding Affinity and Potency
This compound demonstrates high affinity for the histamine H3 receptor. The quantitative data from various binding and functional assays are summarized below, providing a comparative perspective with other standard H3 receptor ligands.
Table 1: Binding Affinity and Functional Potency of this compound and Other H3 Ligands
| Compound | Target | Assay Type | Species | Ki (nM) | pKi | EC50 (nM) | Reference |
|---|---|---|---|---|---|---|---|
| This compound (GT-2331) | H3 Receptor | Binding Assay | Rat | 0.47 | 9.33 | - | |
| This compound (GT-2331) | H3 Receptor | [35S]GTPγS Binding | Rat | - | - | 5.6 | |
| Pitolisant | H3 Receptor | Binding Assay | Human | 0.16 | 9.80 | - | |
| Pitolisant | H3 Receptor | Inverse Agonism | Human | - | - | 1.5 | |
| Ciproxifan | H3 Receptor | Binding Assay | Rat | - | - | IC50: 9.2 | |
| (R)-α-methylhistamine | H3 Receptor | Agonist | Rat | - | - | - |
| Thioperamide | H3 Receptor | Binding Assay | Rat | 4 | 8.40 | - | |
Core Mechanism of Action
This compound's primary mechanism of action is the blockade of the H3 receptor. As an antagonist, it competitively inhibits the binding of the endogenous agonist, histamine. As an inverse agonist, it reduces the receptor's constitutive activity, a key feature of the H3 receptor. This dual action results in a robust disinhibition of neurotransmitter release.
Antagonism and Inverse Agonism at the H3 Receptor
By binding to the H3 receptor, this compound prevents histamine from exerting its inhibitory effect on presynaptic terminals. This leads to an increased release of histamine from histaminergic neurons. Furthermore, by acting as an inverse agonist, this compound stabilizes the receptor in an inactive conformation, reducing the basal G-protein signaling that occurs even in the absence of histamine. The net effect is a significant increase in synaptic histamine levels and the release of other neurotransmitters that are under the tonic inhibitory control of H3 heteroreceptors.
Caption: this compound's inverse agonist action on the H3 receptor.
Modulation of Signaling Pathways
Activation of the H3 receptor initiates several downstream signaling cascades. This compound, by blocking this activation, effectively reverses these effects.
-
cAMP/PKA Pathway: The primary pathway involves the inhibition of adenylyl cyclase by Gαi/o, leading to decreased cAMP production and reduced Protein Kinase A (PKA) activity. This compound blocks this inhibition, restoring cAMP levels.
-
MAPK Pathway: H3 receptor stimulation can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is implicated in long-term plasticity. The blockade by this compound would prevent this agonist-induced activation.
-
PI3K/Akt/GSK-3β Pathway: This pathway, involved in neuroprotection and cell survival, is also modulated by H3 receptor activation. This compound's action would interfere with this signaling cascade.
-
Ion Channel Regulation: The Gβγ subunits released upon G-protein activation can directly interact with and inhibit N-type voltage-gated calcium channels, reducing Ca2+ influx and subsequent neurotransmitter release. This compound prevents this Gβγ-mediated inhibition, thereby facilitating calcium influx and transmitter release.
Caption: H3 receptor signaling pathways and the inhibitory effect of this compound.
Experimental Protocols
The characterization of this compound relies on a suite of standardized in vitro and in vivo assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay
This assay quantifies the affinity (Ki) of a compound for the H3 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the H3 receptor.
Materials:
-
Cell membranes expressing H3 receptors (e.g., from HEK293T cells or rat brain cortex).
-
Radioligand: [3H]-Nα-methylhistamine ([3H]NAMH), a potent H3 agonist.
-
Non-specific binding agent: Clobenpropit (10 µM) or high concentration of histamine (100 µM).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound: this compound at various concentrations.
-
Scintillation counter and vials.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in ice-cold Tris-HCl buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane suspension, a fixed concentration of [3H]NAMH (e.g., 2 nM), and varying concentrations of this compound.
-
Total and Non-specific Binding: Prepare wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + 10 µM clobenpropit).
-
Incubation: Incubate the plate for 2 hours at 25°C to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer.
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: [35S]GTPγS Binding
This assay measures the functional consequence of receptor binding, specifically G-protein activation. It can distinguish between agonists, antagonists, and inverse agonists.
Objective: To determine the effect of this compound on H3 receptor-mediated G-protein activation.
Materials:
-
H3 receptor-expressing membranes.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
GDP (3 µM) and MgCl2 (10 mM).
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 100 mM NaCl.
-
H3 agonist (e.g., Imetit) and antagonist (this compound).
Procedure:
-
Pre-incubation: Incubate membranes with this compound (for antagonist/inverse agonist mode) or with an agonist (for agonist mode) for 15 minutes.
-
Initiate Reaction: Add [35S]GTPγS to the mixture.
-
Incubation: Incubate for 60 minutes at 30°C to allow for [35S]GTPγS binding to activated G-proteins.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters via scintillation counting.
-
Data Analysis:
-
Agonist mode: Plot [35S]GTPγS binding vs. log[this compound] to determine EC50 and Emax.
-
Inverse agonist mode: Measure the reduction in basal [35S]GTPγS binding.
-
Antagonist mode: Measure the ability of this compound to block agonist-stimulated [35S]GTPγS binding.
-
Neurotransmitter Release Assay
This assay directly measures the physiological outcome of H3 receptor modulation.
Objective: To quantify the effect of this compound on the release of histamine or other neurotransmitters from brain tissue.
Materials:
-
Fresh brain tissue slices or synaptosomes (e.g., from rat striatum or hippocampus).
-
Depolarizing agent: 4-aminopyridine (4-AP) or high potassium solution.
-
Perfusion buffer (e.g., artificial cerebrospinal fluid).
-
This compound and other test compounds.
-
Analytical system for neurotransmitter detection (e.g., HPLC with fluorescence or electrochemical detection).
Procedure:
-
Tissue Preparation: Prepare brain slices or synaptosomes and allow them to equilibrate in perfusion buffer.
-
Baseline Measurement: Collect baseline samples of the perfusion medium to measure basal neurotransmitter release.
-
Drug Application: Apply this compound to the preparation and incubate.
-
Stimulation: Induce neurotransmitter release by applying a depolarizing agent (e.g., 4-AP). Collect the perfusate.
-
Sample Analysis:
-
For histamine, samples are often derivatized with o-phthalaldehyde (OPA) prior to analysis.
-
Quantify the concentration of the neurotransmitter in the collected samples using a validated HPLC method.
-
-
Data Analysis: Compare the amount of neurotransmitter released in the presence of this compound to the control condition (depolarization alone). An increase in release indicates effective H3 receptor blockade.
Conclusion
This compound is a potent and selective H3 receptor ligand that functions as both a competitive antagonist and an inverse agonist. Its mechanism of action is centered on blocking the constitutive and agonist-induced activity of presynaptic H3 autoreceptors and heteroreceptors. This blockade leads to the disinhibition of multiple downstream signaling pathways, most notably preventing the Gαi/o-mediated suppression of adenylyl cyclase and Gβγ-mediated inhibition of calcium channels. The ultimate physiological consequence is an enhanced release of histamine and other key neurotransmitters in the CNS. The experimental protocols detailed herein provide a robust framework for characterizing the pharmacological properties of this compound and similar H3 receptor modulators, which hold significant promise for the treatment of various neurological and psychiatric disorders.
References
Pharmacological Properties of Cipralisant (GT-2331): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cipralisant (GT-2331) is a potent and selective ligand for the histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. Initially developed as a potential therapeutic for cognitive and attention disorders, this compound exhibits a complex pharmacological profile characterized by functional selectivity. In vitro, it acts as a full agonist in certain assays, such as adenylyl cyclase inhibition, while demonstrating partial agonism in others, like GTPγS binding. Conversely, in vivo studies have established its role as a functional antagonist, capable of blocking the effects of H3R agonists and demonstrating pro-cognitive and wake-promoting properties in preclinical models. This document provides a comprehensive overview of the pharmacological properties of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating associated signaling pathways.
Introduction
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine. Its role in regulating the sleep-wake cycle, cognition, and attention has made it an attractive target for the treatment of various neurological and psychiatric disorders. This compound (GT-2331) emerged as a high-affinity H3R ligand with a unique pharmacological profile, distinguishing it from classical neutral antagonists or inverse agonists. This guide delves into the core pharmacological characteristics of this compound, providing a technical resource for the scientific community.
Quantitative Pharmacological Data
The following tables summarize the reported in vitro binding affinity and functional activity of this compound at the histamine H3 receptor. It is important to note that the majority of publicly available quantitative data pertains to the rat H3 receptor.
Table 1: In Vitro Binding Affinity of this compound
| Parameter | Species | Receptor | Value | Reference |
| Ki | Rat | Histamine H3 Receptor | 0.47 nM | [1][2] |
| pKi | Rat | Histamine H3 Receptor | 9.9 | [1] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Line/System | Species | Activity | Parameter | Value | Reference |
| Forskolin-induced cAMP Accumulation | HEK cells | Rat | Full Agonist | EC50 | 0.23 nM | [2] |
| [35S]GTPγS Binding | HEK cells expressing rH3R | Rat | Partial Agonist | EC50 | 5.6 nM | [1] |
| Guinea-Pig Jejunum Contraction | Guinea-Pig Jejunum | Guinea-Pig | Antagonist | pA2 | 8.5 ± 0.03 | |
| Norepinephrine Release | Guinea-Pig Heart Synaptosomes | Guinea-Pig | Antagonist | - | - |
Table 3: In Vivo Activity of this compound
| Model | Species | Dose | Route of Administration | Effect | Reference |
| Repeated Acquisition Avoidance | Spontaneously Hypertensive Rat (SHR) pups | 1 mg/kg | s.c. | Significantly enhanced performance | |
| R-α-methylhistamine-induced Drinking | Rat | 10 mg/kg | p.o. | Completely blocked induced drinking | |
| Wakefulness | Rat | Not specified | Not specified | Promoted wakefulness |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound and other H3 receptor ligands.
Radioligand Binding Assay (Representative Protocol)
This protocol describes a standard method for determining the binding affinity of a compound for the histamine H3 receptor using a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the H3 receptor.
Materials:
-
HEK293 cells transiently or stably expressing the human or rat histamine H3 receptor.
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Binding buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4).
-
Radioligand: [3H]N-α-methylhistamine.
-
Non-specific binding control: Histamine (10 µM).
-
Test compound: this compound at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the H3 receptor to confluency.
-
Harvest cells and resuspend in ice-cold lysis buffer.
-
Homogenize the cell suspension using a Polytron or similar device.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane protein (e.g., 30 µg) to each well.
-
Add a fixed concentration of [3H]N-α-methylhistamine (e.g., 0.3 nM).
-
For total binding, add binding buffer.
-
For non-specific binding, add a saturating concentration of unlabeled histamine (10 µM).
-
For competition binding, add varying concentrations of this compound.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 1: Experimental workflow for a radioligand binding assay.
cAMP Functional Assay (Representative Protocol)
This protocol outlines a method to assess the functional activity of this compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.
Objective: To determine the EC50 of this compound for the inhibition of forskolin-stimulated cAMP accumulation.
Materials:
-
HEK293 cells expressing the H3 receptor.
-
Assay buffer (e.g., HBSS supplemented with HEPES and a phosphodiesterase inhibitor like IBMX).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound: this compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Preparation:
-
Seed HEK293 cells expressing the H3 receptor into a 96-well plate and culture overnight.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a further defined period (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) by non-linear regression analysis.
-
Figure 2: Experimental workflow for a cAMP functional assay.
Signaling Pathways
The histamine H3 receptor is canonically coupled to the Gαi/o family of G proteins. Activation of the H3 receptor by an agonist, or in the case of this compound's in vitro agonistic activity, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, H3 receptor activation can modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K/Akt) pathways. The functional selectivity of this compound suggests that it may differentially engage these pathways, contributing to its distinct in vitro and in vivo pharmacological profiles.
Figure 3: Simplified signaling pathway of the histamine H3 receptor.
Conclusion
This compound (GT-2331) is a fascinating pharmacological tool and potential therapeutic agent with a complex mode of action at the histamine H3 receptor. Its functional selectivity, demonstrating agonism in some in vitro assays and antagonism in vivo, highlights the intricacies of H3 receptor signaling and the potential for biased agonism in drug design. While preclinical data in rodent models are promising for its pro-cognitive and wake-promoting effects, the lack of publicly available data on its activity at the human H3 receptor and from clinical trials makes a complete assessment of its therapeutic potential challenging. Further research is warranted to fully elucidate the molecular mechanisms underlying its functional selectivity and to explore its clinical utility.
References
Cipralisant (GT-2331): A Technical Guide to a Potent Histamine H3 Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipralisant, also known as GT-2331, is a highly potent and selective imidazole-based ligand for the histamine H3 receptor (H3R).[1][2] Developed initially by Gliatech, its unique pharmacological profile has made it a significant tool for neuroscience research. The histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), where it acts as both an autoreceptor on histaminergic neurons and a heteroreceptor on non-histaminergic neurons.[3] In these roles, it modulates the synthesis and release of histamine and other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin, making it a critical target for therapeutic intervention in various neurological and psychiatric disorders.
This compound exhibits a fascinating dualistic nature; it functions as a potent antagonist in vivo while demonstrating agonist or partial agonist properties in certain in vitro functional assays.[4][5] This functional selectivity, combined with its high affinity and CNS penetration, has positioned this compound as a valuable pharmacological probe for elucidating the complex roles of the H3 receptor. Although its clinical development for conditions like Attention-Deficit Hyperactivity Disorder (ADHD) and Alzheimer's disease was discontinued, the wealth of preclinical data available continues to be of great interest to the scientific community.
This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
The histamine H3 receptor is constitutively active, meaning it can signal without being bound by an agonist. It primarily couples to the Gαi/o subunit of the heterotrimeric G-protein. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits released upon G-protein activation can also modulate other effectors, such as N-type voltage-gated calcium channels, to reduce neurotransmitter release.
This compound's mechanism is complex due to its functional selectivity.
-
In Vivo Antagonism: In living systems, this compound acts as a potent H3 receptor antagonist. By blocking the receptor, it disinhibits the presynaptic terminals. As an antagonist of the autoreceptor, it enhances the synthesis and release of histamine. As an antagonist of heteroreceptors, it increases the release of other neurotransmitters. This pro-cognitive and wakefulness-promoting effect is the primary characteristic observed in animal models.
-
In Vitro Agonism/Partial Agonism: In specific cell-based assays, this compound can act as a full or partial agonist. For instance, it has been shown to be a full agonist in inhibiting forskolin-induced cAMP accumulation and a partial agonist in stimulating [³⁵S]GTPγS binding in rat brain synaptosomes. This suggests that this compound can stabilize certain receptor conformations that activate specific downstream signaling pathways while antagonizing others.
The (1S,2S)-enantiomer of this compound is the biologically active form.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Parameter | Receptor/System | Value | Reference |
| Binding Affinity | |||
| Ki | Rat Histamine H3 Receptor | 0.47 nM | |
| pKi | Histamine H3 Receptor | 9.9 | |
| Functional Potency | |||
| EC50 (cAMP inhibition) | Recombinant Rat H3R (HEK cells) | 0.23 nM | |
| EC50 ([³⁵S]GTPγS binding) | Recombinant Rat H3R (HEK cells) | 5.6 nM | |
| pA2 (Antagonism) | Guinea-pig Jejunum | 8.5 |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Model | Species | Administration | Dose | Effect | Reference |
| R-α-methylhistamine-induced Drinking | Rat | Oral (p.o.) | 10 mg/kg | Complete blockade of induced drinking | |
| Repeated Acquisition Model | Rat | Not Specified | Not Specified | Potent and significant performance improvement | |
| Spontaneously Hypertensive Rat (SHR) Pups | Rat | Subcutaneous (s.c.) | 1 mg/kg | Significant enhancement of performance | |
| Wakefulness Promotion | Rat | Not Specified | Not Specified | Promotes wakefulness |
Table 3: Pharmacokinetic and Physicochemical Properties of this compound
| Property | Value/Description | Reference |
| Chemical Formula | C₁₄H₂₀N₂ | |
| Molar Mass | 216.328 g·mol⁻¹ | |
| Activity | Orally active | |
| CNS Penetration | Good CNS penetration reported, though specific quantitative data (e.g., brain-to-plasma ratio) is not readily available in public literature. | |
| Toxicity | Reported to be of low toxicity. |
Mandatory Visualizations
Caption: H3 Receptor Signaling and Modulation by this compound.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Caption: Logical Cascade of H3 Receptor Antagonism.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize this compound and other H3 receptor ligands.
Histamine H3 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound like this compound by measuring its ability to compete with a radiolabeled ligand for binding to the H3 receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the recombinant human or rat histamine H3 receptor.
-
Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH), a well-characterized H3 receptor agonist radioligand.
-
Test Compound: this compound (GT-2331).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H3R ligand like clobenpropit or thioperamide.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Cell harvester with GF/B or GF/C glass fiber filters.
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Membrane Preparation: Thaw stored cell membranes on ice. Homogenize the membranes in assay buffer and determine the protein concentration (e.g., using a BCA protein assay). Dilute to a final concentration of 20-40 µg of protein per well.
-
Assay Plate Setup: In a 96-well plate, add reagents for three conditions:
-
Total Binding: Assay buffer, [³H]-NAMH (at a final concentration near its Kd, e.g., 1-2 nM), and membrane suspension.
-
Non-specific Binding: Non-specific binding control, [³H]-NAMH, and membrane suspension.
-
Competition Binding: Serial dilutions of this compound, [³H]-NAMH, and membrane suspension.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature (22-25°C) with gentle shaking to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-NAMH binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Functional Assay
This functional assay measures the activation of G-proteins coupled to the H3 receptor and can be used to characterize a compound as an agonist, antagonist, or inverse agonist.
1. Materials:
-
Cell Membranes: As described in the binding assay protocol.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
Agonist (for antagonist mode): (R)-α-methylhistamine (RAMH).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP: Guanosine 5'-diphosphate (to a final concentration of 10-30 µM).
-
Non-specific Binding Control: High concentration of unlabeled GTPγS (e.g., 10 µM).
2. Procedure:
-
Reagent Preparation: Prepare solutions of membranes, [³⁵S]GTPγS (0.1-0.5 nM), GDP, and test compounds in assay buffer.
-
Assay Plate Setup & Pre-incubation:
-
Agonist/Inverse Agonist Mode: Add membranes, GDP, and serial dilutions of this compound to the plate.
-
Antagonist Mode: Add membranes, GDP, a fixed concentration of RAMH (e.g., at its EC80), and serial dilutions of this compound.
-
Pre-incubate the plate for 15-30 minutes at 30°C.
-
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration as described in the binding assay protocol.
-
Quantification: Count radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Agonist/Inverse Agonist Mode: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound to determine EC50 (potency) and Emax (efficacy) values. A decrease below basal binding indicates inverse agonism.
-
Antagonist Mode: Plot the inhibition of agonist-stimulated binding against the log concentration of this compound to determine the IC50. Calculate the antagonist dissociation constant (Kb) using the Schild equation or similar analysis.
-
In Vivo Microdialysis for Neurotransmitter Release
This protocol allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following drug administration.
1. Materials & Equipment:
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), micro drill.
-
Microdialysis System: Microdialysis probes (e.g., 2-4 mm membrane), syringe pump, fraction collector.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).
-
Analytical System: High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection, or LC-MS/MS.
-
Test Compound: this compound.
2. Procedure:
-
Probe Implantation: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Allow the animal to recover for several days.
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples every 20-30 minutes for at least 90 minutes to establish a stable baseline of neurotransmitter levels.
-
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
-
Sample Collection: Continue collecting dialysate samples at regular intervals for several hours post-administration.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC or LC-MS/MS to quantify the concentrations of histamine, dopamine, acetylcholine, and/or other relevant neurotransmitters and their metabolites.
-
Data Analysis:
-
Calculate the concentration of each neurotransmitter in each sample.
-
Express the post-drug administration levels as a percentage of the average baseline level for each animal.
-
Use statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of changes in neurotransmitter release over time compared to baseline and/or a vehicle-treated control group.
-
Conclusion
This compound (GT-2331) remains a cornerstone tool compound for the study of the histamine H3 receptor. Its high affinity, in vivo antagonist activity, and complex in vitro pharmacology provide a unique profile for investigating the nuanced roles of H3R signaling in the central nervous system. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers aiming to leverage this compound in their studies or to develop novel H3R-targeted therapeutics. While its own path to clinical use was halted, the knowledge gained from the study of this compound continues to inform and advance the field of neuropharmacology.
References
- 1. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Cipralisant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cipralisant (GT-2331) is a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist that has been a subject of significant interest in drug discovery for its potential therapeutic applications in neurological disorders. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key biological data of this compound. Detailed experimental methodologies for its synthesis and relevant biological assays are presented, alongside visualizations of its signaling pathway and synthetic workflow to facilitate a deeper understanding for researchers and drug development professionals.
Chemical Structure and Properties
This compound is a small molecule characterized by a cyclopropyl scaffold linking an imidazole heterocycle and a dimethylhexynyl side chain. The biologically active enantiomer has been identified as the (1S,2S)-isomer.[1]
| Property | Value | Reference(s) |
| IUPAC Name | 5-[(1S,2S)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole | [1] |
| Chemical Formula | C₁₄H₂₀N₂ | [1] |
| Molecular Weight | 216.32 g/mol | [1] |
| CAS Number | 213027-19-1 | [1] |
| Appearance | Not specified in literature | |
| Solubility | Not specified in literature |
Synthesis of this compound
An efficient, multigram synthesis of this compound, which also led to the reassessment of its absolute configuration, was reported by Liu et al. in 2004. The synthesis is a multi-step process starting from simple precursors.
Synthetic Workflow
The overall synthetic strategy involves the preparation of two key fragments: the protected imidazole moiety and the cyclopropylacetylene side chain, which are then coupled.
Caption: A representative synthetic workflow for this compound.
Experimental Protocol for Synthesis (Based on Liu et al., 2004 and general synthetic transformations)
Step 1: Preparation of 4-(Bromomethyl)-1-trityl-1H-imidazole
-
To a solution of 1H-imidazole-4-carboxylic acid in pyridine, add trityl chloride portion-wise at room temperature.
-
Stir the reaction mixture overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-trityl-1H-imidazole-4-carboxylic acid.
-
Reduce the carboxylic acid to the corresponding alcohol, (1-trityl-1H-imidazol-4-yl)methanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent at 0 °C to room temperature.
-
Convert the alcohol to the bromide, 4-(bromomethyl)-1-trityl-1H-imidazole, by treating it with a brominating agent such as phosphorus tribromide (PBr₃) in an inert solvent like dichloromethane at 0 °C.
Step 2: Preparation of the Cyclopropyl Side Chain
-
Synthesize the chiral cyclopropane precursor, (1S,2S)-2-formylcyclopropanecarboxylic acid or its ester, through established methods (e.g., asymmetric cyclopropanation).
-
Convert the formyl group to the alkyne using the Corey-Fuchs reaction. This involves treatment with carbon tetrabromide and triphenylphosphine to form the dibromo-olefin, followed by reaction with a strong base like n-butyllithium to generate the terminal alkyne.
-
Couple the resulting cyclopropylacetylene with 3,3-dimethylbut-1-yne (prepared via a Grignard reaction of neopentyl bromide followed by reaction with acetylene or a suitable equivalent) using a suitable coupling reaction (e.g., Sonogashira coupling if a halo-cyclopropane is used as an intermediate). Alternative from the workflow diagram: Prepare the Grignard reagent of 3,3-dimethylbut-1-yne and react it with an appropriate electrophilic cyclopropane derivative.
-
Reduce the ester group on the cyclopropane ring to a primary alcohol.
-
Convert the alcohol to the corresponding bromide using a suitable brominating agent.
Step 3: Coupling and Deprotection
-
Couple the protected imidazole fragment, 4-(bromomethyl)-1-trityl-1H-imidazole, with the cyclopropyl side-chain fragment. This can be achieved by forming the anion of the imidazole and reacting it with the cyclopropylmethyl bromide, or via a Grignard reagent derived from the cyclopropylmethyl bromide reacting with the imidazole fragment.
-
Remove the trityl protecting group from the imidazole nitrogen under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield this compound.
-
Purify the final product by column chromatography or recrystallization.
Biological Activity and Signaling Pathway
This compound is a high-affinity ligand for the histamine H3 receptor, exhibiting complex pharmacology as an antagonist, partial agonist, and full agonist depending on the specific assay and cellular context. The H3 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Histamine H3 Receptor Signaling Pathway
Caption: this compound's interaction with the H3 receptor signaling pathway.
Quantitative Biological Data
| Parameter | Value | Species/System | Reference(s) |
| Ki | 0.47 nM | Rat Histamine H3 Receptor | |
| pKi | 9.9 | Histamine H3 Receptor | |
| EC₅₀ | 5.6 nM | [³⁵S]GTPγS binding in HEK cells expressing rat H3R |
Experimental Protocols for Biological Assays
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.
Materials:
-
Membranes from cells expressing the histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Nα-methylhistamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of a known H3R ligand (e.g., 10 µM R-α-methylhistamine).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, [³H]-Nα-methylhistamine (at a concentration near its Kd), and either buffer (for total binding), unlabeled ligand (for non-specific binding), or this compound at various concentrations.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by non-linear regression of the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional activity (EC₅₀ or IC₅₀) of this compound on adenylyl cyclase activity.
Materials:
-
Whole cells expressing the histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and buffers.
Procedure (for antagonist/inverse agonist activity):
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin (and an H3R agonist if measuring antagonist activity) to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression.
In Vivo Microdialysis
Objective: To measure the effect of this compound on histamine release in the brain of a living animal.
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
Analytical system for histamine quantification (e.g., HPLC with fluorescence detection).
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a microdialysis probe into the brain region of interest (e.g., hypothalamus or prefrontal cortex).
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing a small amount of acid to prevent histamine degradation.
-
After establishing a stable baseline of histamine levels, administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe).
-
Continue collecting dialysate samples to monitor changes in histamine concentration.
-
Analyze the histamine content in the dialysate samples using a sensitive analytical method.
-
Express the results as a percentage change from the baseline histamine levels.
Conclusion
This compound remains a significant pharmacological tool for studying the histamine H3 receptor and a lead compound for the development of novel therapeutics. This guide has provided a detailed overview of its chemical synthesis, structure, and biological characterization. The experimental protocols and data presented herein are intended to serve as a valuable resource for researchers in the field of neuroscience and drug development.
Disclaimer: The experimental protocols provided are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines.
References
In vitro agonist versus in vivo antagonist activity of Cipralisant
An In-Depth Technical Guide on the Core Pharmacology of Cipralisant (GT-2331)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (GT-2331) is a highly potent and selective ligand for the histamine H3 receptor (H3R). A fascinating aspect of its pharmacology is its dual activity: it behaves as a full agonist in various in vitro functional assays while demonstrating clear antagonist activity in vivo. This paradoxical behavior is attributed to the high constitutive activity of the H3 receptor and the phenomenon of functional selectivity or "protean agonism". This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, detailing its binding affinity, functional potency, and effects in preclinical models. It includes structured data tables, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of its complex mechanism of action.
Introduction to this compound and the Histamine H3 Receptor
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS).[1] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[1] Additionally, as a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1]
A critical feature of the H3R is its high level of constitutive activity, meaning it can signal in the absence of an agonist.[2][3] This intrinsic activity provides a tonic inhibitory signal. Ligands that block this constitutive activity are termed "inverse agonists".
This compound was originally developed as a selective H3R antagonist. However, subsequent detailed characterization revealed a more complex profile. It is now understood to exhibit functional selectivity, acting as an agonist in certain cellular contexts (in vitro) and as an antagonist or inverse agonist in vivo, where it blocks the effects of endogenous histamine and reduces the receptor's constitutive signaling. This dual activity makes this compound a valuable tool for studying H3R pharmacology and a compound of interest for therapeutic applications in neurological and psychiatric disorders such as attention-deficit hyperactivity disorder (ADHD), Alzheimer's disease, and narcolepsy.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been quantified in various assays. The data below summarizes its binding affinity and functional potency at the H3 receptor.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Receptor | Value | Species | Reference |
| pKi | Histamine H3 | 9.9 | Not Specified | |
| Ki | Histamine H3 | 0.47 nM | Rat |
Table 2: In Vitro Functional Activity of this compound
| Assay | System | Activity | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | HEK cells expressing rat H3R | Agonist | EC₅₀ | 5.6 nM | |
| Adenylyl Cyclase Inhibition | HEK cells | Full Agonist | - | Potent inhibition of forskolin-induced cAMP | |
| Neurotransmitter Release | Rat Brain Synaptosomes | Partial Agonist | - | - |
Table 3: In Vivo Antagonist Activity of this compound
| Model | Effect | Dose (p.o.) | Species | Reference |
| R-α-methylhistamine-induced Drinking | Complete Blockade | 10 mg/kg | Rat | |
| Wakefulness | Promotion of Wakefulness | Not Specified | Rat | |
| Repeated Acquisition Model | Improved Performance | Not Specified | Rat |
Signaling Pathways and Mechanism of Action
This compound's activity is intrinsically linked to the H3R signaling cascade. The H3R couples to the Gi/o family of G proteins. In its constitutively active state or when stimulated by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate ion channels. In vitro, this compound mimics this action, behaving as an agonist. In vivo, its antagonist/inverse agonist activity blocks this pathway, leading to increased neuronal firing and neurotransmitter release.
Caption: this compound activates the H3R in vitro but blocks it in vivo.
The concept of functional selectivity explains this dual behavior. In recombinant cell systems (in vitro) that may lack the high constitutive activity of native receptors, the agonist properties of this compound are unmasked. Conversely, in the native CNS environment (in vivo), the high constitutive activity of H3R is a dominant feature. Here, this compound acts as an antagonist/inverse agonist, blocking the receptor and increasing the firing rate of histaminergic neurons, which promotes wakefulness and cognitive function.
Caption: this compound's activity depends on the receptor's basal state.
Experimental Protocols
Detailed methodologies are crucial for interpreting pharmacological data. Below are representative protocols for key assays used to characterize this compound.
In Vitro cAMP Accumulation Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP, a key second messenger, following G protein activation. For the Gi-coupled H3R, agonists inhibit cAMP production.
Objective: To determine if this compound acts as an agonist or antagonist at the H3R by measuring its effect on forskolin-stimulated cAMP levels.
Materials:
-
HEK-293 cells stably expressing the rat or human H3R.
-
Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), and antibiotics.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA.
-
Stimulation buffer: Assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (an adenylyl cyclase activator).
-
This compound and reference H3R agonists/antagonists.
-
cAMP detection kit (e.g., LANCE cAMP, HTRF).
Protocol:
-
Cell Culture: Culture H3R-expressing HEK-293 cells in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.
-
Cell Plating: Harvest cells and seed them into 96-well plates at a density of approximately 5,000 cells/well. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in stimulation buffer.
-
Assay Procedure (Agonist Mode): a. Aspirate the culture medium from the cells. b. Add a solution containing a fixed concentration of forskolin (e.g., 1-5 µM) and varying concentrations of this compound to the wells. c. Incubate for 30 minutes at room temperature.
-
Assay Procedure (Antagonist Mode): a. Pre-incubate cells with varying concentrations of this compound. b. Add a fixed concentration of a reference agonist (e.g., R-α-methylhistamine at its EC₈₀) along with forskolin. c. Incubate for 30 minutes at room temperature.
-
Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. For agonist activity, calculate the EC₅₀ value from the dose-response curve. A decrease in forskolin-stimulated cAMP indicates agonist activity.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Protean agonism at histamine H3 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciproxifan, a Histamine H3-Receptor Antagonist/Inverse Agonist, Potentiates Neurochemical and Behavioral Effects of Haloperidol in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Functional Selectivity of Cipralisant at the Histamine H3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cipralisant (GT-2331) is a high-affinity, selective ligand for the histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. This technical guide provides a comprehensive overview of the functional selectivity of this compound, a phenomenon where a ligand differentially activates downstream signaling pathways upon binding to its receptor. This compound exhibits a fascinating and complex pharmacological profile, acting as a full agonist, partial agonist, or antagonist depending on the specific signaling pathway and cellular context. This guide summarizes the available quantitative data, details the experimental protocols used to elucidate this functional selectivity, and provides visual representations of the key signaling pathways and experimental workflows.
Introduction to this compound and the Histamine H3 Receptor
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, respectively. It is coupled to Gαi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The H3 receptor is a key target for the development of drugs for neurological and psychiatric disorders.
This compound has been identified as a potent and selective H3R ligand with a high binding affinity, exhibiting a Ki value of 0.47 nM for the rat H3 receptor.[1] Its pharmacological characterization has revealed a remarkable degree of functional selectivity, a concept of growing importance in modern pharmacology. This biased agonism, where a ligand can stabilize distinct receptor conformations that preferentially activate certain signaling pathways over others, offers the potential for developing more targeted therapeutics with improved efficacy and reduced side effects.
Quantitative Analysis of this compound's Functional Selectivity
The functional selectivity of this compound is evident from its varied activity profile across different in vitro assays. While it demonstrates full agonism in cAMP inhibition assays, it acts as a partial agonist in G-protein activation assays and as an antagonist in vivo. The following tables summarize the available quantitative data on this compound's activity at the H3 receptor.
Table 1: Binding Affinity and G-Protein Activation of this compound at the H3 Receptor
| Parameter | Species | Assay System | Value | Reference |
| Binding Affinity (Ki) | Rat | Radioligand Binding | 0.47 nM | [1] |
| G-Protein Activation (EC50) | Rat | [35S]GTPγS Binding (HEK cells expressing rat H3R) | 5.6 nM | [1] |
| G-Protein Activation | Rat | [35S]GTPγS Binding (brain synaptosomes) | Partial Agonist | [1] |
Table 2: Functional Antagonist Activity of this compound (GT-2331) at the H3 Receptor
| Assay System | Agonist | Parameter | Value | Reference |
| Guinea-pig jejunum (neurogenic contraction) | (R)-alpha-methylhistamine | pA2 | 8.5 ± 0.03 | [2] |
| Guinea-pig heart synaptosomes (norepinephrine release) | GT-2203 | pA2 | Not explicitly calculated, but demonstrated antagonist activity |
Table 3: In Vitro Agonist Activity of this compound in cAMP Pathway
| Assay System | Effect | Potency/Efficacy | Reference |
| HEK cells | Potent inhibition of forskolin-induced cAMP accumulation | Full Agonist |
Note: A direct comparison of Emax values across different pathways from a single study is not currently available in the public domain. The data presented is collated from different sources and should be interpreted with this limitation in mind.
Signaling Pathways of the Histamine H3 Receptor
The H3 receptor primarily signals through the Gαi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G protein and dissociation of the Gαi/o and Gβγ subunits. These subunits then modulate various downstream effectors.
Gαi/o-mediated cAMP Inhibition Pathway
The canonical signaling pathway for the H3 receptor involves the inhibition of adenylyl cyclase by the Gαi/o subunit, resulting in decreased intracellular cAMP levels. This compound acts as a full agonist in this pathway, potently inhibiting cAMP production.
Figure 1: H3R-mediated inhibition of cAMP production.
Gβγ-mediated and Other Signaling Pathways
The Gβγ subunits, as well as Gαi/o, can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The activation of the MAPK/ERK pathway by H3R has been shown to be dependent on Protein Kinase C (PKC), Phospholipase D (PLD), and transactivation of the Epidermal Growth Factor Receptor (EGFR). The specific effects of this compound on these pathways have not been fully elucidated.
Figure 2: H3R-mediated activation of the MAPK/ERK pathway.
Experimental Protocols
The characterization of this compound's functional selectivity relies on a variety of in vitro assays. Below are detailed methodologies for the key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for its receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the histamine H3 receptor or from brain tissue.
-
Incubation: Membranes are incubated with a constant concentration of a radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Figure 3: Workflow for a radioligand binding assay.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by a receptor agonist.
Protocol:
-
Membrane Preparation: Prepare membranes from cells expressing the H3 receptor.
-
Assay Buffer: The assay is performed in a buffer containing GDP to maintain G proteins in their inactive state.
-
Incubation: Membranes are incubated with a constant concentration of [35S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of the test compound (this compound).
-
Stimulation: Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Termination and Separation: The reaction is terminated, and bound [35S]GTPγS is separated from unbound by filtration.
-
Quantification: The amount of radioactivity on the filters is measured.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximal effect (Emax) are determined from concentration-response curves.
cAMP Accumulation Assay
This assay measures the ability of a ligand to modulate the production of cAMP.
Protocol:
-
Cell Culture: Use cells stably expressing the H3 receptor.
-
Adenylyl Cyclase Stimulation: Cells are typically pre-treated with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Ligand Treatment: Cells are then incubated with varying concentrations of the test compound (this compound).
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based method.
-
Data Analysis: The IC50 (for inhibition of forskolin-stimulated cAMP) or EC50 (for direct effects on cAMP) and the maximal effect are determined.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an alternative signaling pathway.
Protocol:
-
Cell Line: Use a cell line engineered to express the H3 receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.
-
Ligand Stimulation: Cells are incubated with the test compound.
-
Recruitment and Signal Generation: Ligand-induced receptor activation leads to the recruitment of β-arrestin, bringing the two reporter fragments into close proximity and generating a detectable signal (e.g., chemiluminescence or fluorescence).
-
Signal Detection: The signal is measured using a plate reader.
-
Data Analysis: EC50 and Emax values for β-arrestin recruitment are determined from concentration-response curves.
MAPK/ERK Phosphorylation Assay
This assay quantifies the activation of the MAPK/ERK signaling pathway.
Protocol:
-
Cell Culture and Starvation: Cells expressing the H3 receptor are cultured and often serum-starved to reduce basal ERK phosphorylation.
-
Ligand Stimulation: Cells are treated with the test compound for a specific time course.
-
Cell Lysis: Cells are lysed, and protein concentration is determined.
-
Detection of Phosphorylated ERK: The levels of phosphorylated ERK (p-ERK) and total ERK are measured using techniques such as Western blotting with phospho-specific antibodies or cell-based immunoassays (e.g., ELISA, HTRF).
-
Data Analysis: The ratio of p-ERK to total ERK is calculated, and concentration-response curves are generated to determine EC50 and Emax values.
Conclusion and Future Directions
This compound serves as a compelling example of a functionally selective ligand at the histamine H3 receptor. Its ability to act as a full agonist for Gαi/o-mediated cAMP inhibition while exhibiting partial agonism in G-protein activation and antagonism in vivo highlights the complexity of H3 receptor pharmacology. This functional selectivity has significant implications for drug discovery, suggesting that it may be possible to design ligands that selectively engage specific signaling pathways to achieve desired therapeutic effects while avoiding unwanted side effects.
Future research should focus on a comprehensive, head-to-head comparison of this compound's activity across all major signaling pathways (cAMP, G-protein activation, β-arrestin recruitment, and MAPK/ERK phosphorylation) within a single, well-defined experimental system. Furthermore, investigating the activity of this compound on the various H3 receptor isoforms will be crucial for a complete understanding of its pharmacological profile. Elucidating the structural basis for this compound's biased agonism through techniques such as cryo-electron microscopy could provide invaluable insights for the rational design of next-generation, pathway-selective H3 receptor modulators. Such studies will undoubtedly pave the way for the development of novel therapeutics with enhanced precision and efficacy for a range of neurological and psychiatric disorders.
References
The Role of Cipralisant in Modulating Neurotransmitter Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cipralisant (GT-2331) is a potent and selective ligand for the histamine H3 receptor (H3R), a key presynaptic autoreceptor and heteroreceptor in the central nervous system. This technical guide provides an in-depth analysis of this compound's complex pharmacology and its role in modulating the release of several key neurotransmitters. Initially classified as an H3R antagonist, subsequent research has revealed a more nuanced profile of functional selectivity, with this compound exhibiting agonist, partial agonist, and antagonist activities depending on the specific cellular context and signaling pathway being assayed. This guide summarizes the available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to elucidate the multifaceted actions of this compound.
Introduction: The Histamine H3 Receptor as a Therapeutic Target
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. As a presynaptic autoreceptor, it inhibits the synthesis and release of histamine from histaminergic neurons.[1] More broadly, as a heteroreceptor, it modulates the release of a wide range of other important neurotransmitters, including acetylcholine (ACh), dopamine (DA), norepinephrine (NE), serotonin, and glutamate. The H3 receptor exhibits high constitutive activity, meaning it can signal without being bound by an agonist.[2] This unique characteristic makes H3R antagonists and inverse agonists attractive therapeutic targets for various neurological and psychiatric disorders, such as Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia, by increasing the release of pro-cognitive neurotransmitters.
The Complex Pharmacology of this compound (GT-2331)
This compound is a high-affinity H3R ligand, with a reported Ki of 0.47 nM for the rat H3 receptor. Its pharmacological profile is notably complex, demonstrating functional selectivity. This means that this compound can differentially activate distinct signaling pathways coupled to the H3 receptor, leading to varied functional outcomes.
-
In Vitro Agonist and Partial Agonist Activity: In recombinant cell systems, this compound has been shown to act as a full agonist in assays measuring the inhibition of adenylyl cyclase (and thus cAMP accumulation). In contrast, it behaves as a partial agonist in [35S]GTPγS binding assays.
-
In Vivo Antagonist Activity: Despite its agonist properties in some in vitro settings, this compound functions as a full antagonist in vivo. For example, it completely blocks the effects of the H3R agonist R-α-methylhistamine. This discrepancy highlights the importance of the cellular and G protein context in determining the pharmacological action of a ligand.
Quantitative Data on this compound's Activity
The following tables summarize the available quantitative data for this compound and its interaction with the H3 receptor.
Table 1: Binding Affinity and Functional Activity of this compound
| Parameter | Species | Receptor | Value | Assay Type | Reference |
| Ki | Rat | H3 | 0.47 nM | Radioligand Binding | |
| pKi | - | H3 | 9.9 | Radioligand Binding | |
| pA2 | Guinea Pig | H3 | 8.5 ± 0.03 | Inhibition of Neurogenic Contraction | |
| EC50 | Rat | H3 | 5.6 nM | [35S]GTPγS Binding |
Table 2: Effects of H3 Receptor Ligands on Neurotransmitter Release (Illustrative Data)
| Compound | Neurotransmitter | Brain Region | Species | % Change from Baseline | Experimental Method | Reference |
| This compound (GT-2331) | Norepinephrine | Guinea Pig Heart Synaptosomes | Guinea Pig | Antagonized agonist-induced inhibition | Norepinephrine Release Assay | |
| Thioperamide (H3 Antagonist) | Acetylcholine | Rat Cortex | Rat | ↑ (qualitative) | Microdialysis | |
| Clobenpropit (H3 Antagonist) | Acetylcholine | Rat Cortex | Rat | ↑ (qualitative) | Microdialysis | |
| 5-HT (Agonist) | Dopamine | Rat Anterior Striatum | Rat | ↑ 34% (0.04 nmol) to 18-fold (4.0 nmol) | Microdialysis | |
| RU24969 (5-HT1 Agonist) | Dopamine | Rat Anterior Striatum | Rat | ↑ 300% (2.0 nmol) | Microdialysis | |
| Histamine | Norepinephrine | Rat PV/AH | Rat | Dose-dependent ↑ | Microdialysis |
Signaling Pathways Modulated by this compound
The H3 receptor is primarily coupled to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, acting as an agonist in this specific pathway, can potentiate this effect. However, as an in vivo antagonist, its primary mechanism for increasing neurotransmitter release is the blockade of the constitutive activity of the H3 receptor and the prevention of endogenous histamine from binding and inhibiting neurotransmitter release.
As an antagonist in vivo, this compound blocks the inhibitory effects of histamine on neurotransmitter release. This leads to disinhibition and an increase in the release of neurotransmitters from presynaptic terminals.
Experimental Protocols
Receptor Binding Assay ([3H]N-alpha-methylhistamine)
This protocol determines the binding affinity of this compound to the H3 receptor.
Materials:
-
Cell membranes expressing the H3 receptor (e.g., from CHO or HEK293 cells)
-
[3H]N-alpha-methylhistamine (Radioligand)
-
This compound (unlabeled competitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/C)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add assay buffer, a fixed concentration of [3H]N-alpha-methylhistamine (typically at its Kd value), and varying concentrations of this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis
This protocol measures the extracellular levels of neurotransmitters in specific brain regions of a living animal following this compound administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical or fluorescence detection
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic (for surgery)
-
This compound solution for administration (e.g., intraperitoneal, oral)
Procedure:
-
Anesthetize the animal (e.g., rat) and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound to the animal.
-
Continue collecting dialysate samples to measure changes in neurotransmitter levels.
-
Analyze the dialysate samples using HPLC to quantify the concentrations of acetylcholine, dopamine, norepinephrine, and their metabolites.
-
Express the results as a percentage change from the baseline levels.
Conclusion
This compound is a powerful pharmacological tool for studying the histamine H3 receptor. Its complex profile, characterized by functional selectivity, underscores the intricate nature of GPCR signaling. While its in vivo antagonist activity at the H3 receptor is expected to increase the release of several key neurotransmitters implicated in cognition and arousal, further quantitative microdialysis studies are needed to fully delineate its neurochemical profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further unraveling the therapeutic potential of this compound and other H3R modulators.
References
The Absolute Configuration of the Active Cipralisant Enantiomer: A Technical Guide
An In-depth Examination of the Stereochemistry and Pharmacological Activity of a Potent Histamine H3 Receptor Ligand
Introduction
Cipralisant, also known as GT-2331, is a highly potent and selective ligand for the histamine H3 receptor, a G-protein coupled receptor primarily expressed in the central nervous system. As a modulator of histamine and other neurotransmitter release, this compound has been a subject of significant interest in drug development for neurological and psychiatric disorders. A critical aspect of its pharmacology lies in its stereochemistry. Comprising two chiral centers, this compound exists as a pair of enantiomers, with only one exhibiting the desired potent biological activity. This technical guide provides a comprehensive overview of the absolute configuration of the active this compound enantiomer, detailing the experimental evidence for its stereochemical assignment and its differential pharmacological effects.
Absolute Configuration of the Active Enantiomer
The biologically active enantiomer of this compound is (1S, 2S)-Cipralisant . This dextrorotatory enantiomer, denoted as (+)-Cipralisant, is the eutomer responsible for the high-affinity binding to the histamine H3 receptor.[1][2] Initially, the active enantiomer was erroneously reported as having the (1R, 2R) configuration. However, subsequent reassessment through rigorous stereochemical analysis definitively established the (1S, 2S) absolute configuration for the more potent, dextrorotatory enantiomer.[2]
Comparative Pharmacological Data
The stereoselectivity of this compound is evident in its interaction with the histamine H3 receptor. The (1S, 2S) enantiomer displays significantly higher binding affinity and functional potency compared to its (1R, 2R) counterpart.
| Enantiomer | Absolute Configuration | Optical Rotation | Binding Affinity (Ki) at rat H3 Receptor |
| Active Enantiomer | (1S, 2S) | Dextrorotatory (+) | 0.47 nM |
| Inactive Enantiomer | (1R, 2R) | Levorotatory (-) | Data not available in a direct comparison |
Table 1: Pharmacological data for this compound enantiomers. The Ki value for the active enantiomer highlights its high affinity for the rat histamine H3 receptor.[3]
Experimental Protocols
The determination of the absolute configuration and the pharmacological characterization of this compound enantiomers involve a combination of advanced analytical and pharmacological techniques.
Determination of Absolute Configuration
The definitive assignment of the (1S, 2S) configuration to the active enantiomer of this compound was achieved through methods that probe the three-dimensional arrangement of atoms.
X-ray crystallography is the gold standard for determining the absolute configuration of crystalline compounds. The process involves the following general steps:
-
Crystallization: A single crystal of the enantiomerically pure compound is grown from a suitable solvent system. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensities, is recorded on a detector.[1]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined by solving the phase problem. The absolute configuration is then determined, often by analyzing the anomalous dispersion of X-rays by the atoms in the molecule.
VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. The experimental protocol generally involves:
-
Sample Preparation: The enantiomerically pure sample is dissolved in a suitable solvent (e.g., deuterated chloroform, dimethyl sulfoxide) at a known concentration.
-
Spectral Acquisition: The VCD and infrared (IR) spectra of the sample are recorded. VCD measures the differential absorption of left and right circularly polarized infrared light.
-
Quantum Chemical Calculations: The VCD spectrum of one of the enantiomers is computationally predicted using density functional theory (DFT) calculations.
-
Comparison and Assignment: The experimentally measured VCD spectrum is compared to the calculated spectrum. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer in solution.
Pharmacological Evaluation
The biological activity of the this compound enantiomers is assessed through in vitro assays that measure their binding affinity and functional effects on the histamine H3 receptor.
This assay quantifies the affinity of a ligand for a specific receptor. A typical protocol for assessing this compound's binding to the H3 receptor is as follows:
-
Membrane Preparation: Membranes from cells expressing the histamine H3 receptor (e.g., from rat brain cortex or a recombinant cell line) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the H3 receptor (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the unlabeled test compound (this compound enantiomers).
-
Separation and Detection: The reaction is terminated by rapid filtration to separate the receptor-bound radioligand from the free radioligand. The amount of radioactivity on the filter is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
This assay measures the functional consequence of ligand binding to a Gαi/o-coupled receptor like the H3 receptor, which involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Cell Culture: Cells expressing the histamine H3 receptor are cultured and seeded in microplates.
-
Stimulation: The cells are treated with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Ligand Treatment: The cells are then incubated with varying concentrations of the this compound enantiomers.
-
cAMP Measurement: The intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available kits based on fluorescence or luminescence.
-
Data Analysis: The concentration of the this compound enantiomer that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC50) is determined. This value provides a measure of the functional potency of the compound.
Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow for Absolute Configuration Determination
Caption: Workflow for Determining Absolute Configuration.
Pharmacological Characterization Workflow
Caption: Pharmacological Characterization Workflow.
Conclusion
The stereochemical identity of the active enantiomer of this compound has been unequivocally established as (1S, 2S)-Cipralisant. This dextrorotatory molecule exhibits high affinity for the histamine H3 receptor, a property that is significantly diminished in its (1R, 2R) counterpart. The determination of this absolute configuration and the elucidation of its pharmacological profile have been made possible through a combination of sophisticated analytical and pharmacological techniques. This detailed understanding of the structure-activity relationship is fundamental for the rational design and development of future H3 receptor-targeted therapeutics.
References
Cipralisant (GT-2331): A Technical Guide for ADHD Research Professionals
Foreword: This document provides an in-depth technical overview of Cipralisant (GT-2331) for researchers, scientists, and drug development professionals interested in its potential for Attention-Deficit/Hyperactivity Disorder (ADHD) research. This guide synthesizes the available preclinical and clinical data, details its mechanism of action, and outlines relevant experimental protocols.
Introduction to this compound (GT-2331)
This compound (GT-2331) is a potent and selective ligand for the histamine H3 receptor.[1][2] It exhibits a complex pharmacological profile, acting as a full antagonist in vivo and as an agonist or partial agonist in in vitro functional assays.[3] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are implicated in the pathophysiology of ADHD.[4][5] This dual modulation of histaminergic and other neurotransmitter systems has made the H3 receptor an attractive target for the treatment of cognitive and attention disorders.
Mechanism of Action
This compound's primary target is the histamine H3 receptor, to which it binds with high affinity.
Receptor Binding Affinity
| Compound | Receptor | Species | Binding Affinity (Ki) | Binding Affinity (pKi) |
| This compound (GT-2331) | Histamine H3 | Rat | 0.47 nM | 9.9 |
Table 1: this compound (GT-2331) Receptor Binding Affinity. This table summarizes the reported binding affinity of this compound for the rat histamine H3 receptor. Data sourced from MedChemExpress.
Functional Activity
This compound displays functional selectivity, meaning its action as an agonist or antagonist depends on the specific cellular context and signaling pathway being measured.
-
In vitro : In recombinant cell systems, this compound has been shown to act as a full agonist in adenylyl cyclase inhibition assays and as a partial agonist in [³⁵S]GTPγS binding assays.
-
In vivo : In living organisms, this compound behaves as a full antagonist, blocking the effects of H3 receptor agonists.
This complex pharmacology suggests that this compound may modulate H3 receptor signaling in a nuanced manner, which could have implications for its therapeutic potential and side effect profile.
Signaling Pathways
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.
Gαi/o-Mediated Inhibition of Adenylyl Cyclase
Activation of the H3 receptor by an agonist (or an in vitro agonist like this compound in some assays) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).
Modulation of Neurotransmitter Release
As a presynaptic heteroreceptor, the H3 receptor inhibits the release of several key neurotransmitters. As an antagonist, this compound blocks this inhibition, thereby increasing neurotransmitter release.
Preclinical Research in an ADHD Model
This compound has been evaluated in the spontaneously hypertensive rat (SHR), a well-established animal model of ADHD.
Efficacy in the Repeated Acquisition Avoidance Task
A key study demonstrated that this compound significantly improved the performance of SHR pups in a repeated acquisition version of an inhibitory avoidance task.
| Compound | Dose (s.c.) | Animal Model | Task | Outcome |
| This compound (GT-2331) | 1 mg/kg | SHR pups | Repeated Acquisition Avoidance | Significantly enhanced performance in a dose-related manner. |
| Methylphenidate | 1 and 3 mg/kg | SHR pups | Repeated Acquisition Avoidance | Significantly improved performance. |
| ABT-418 | 0.03 mg/kg | SHR pups | Repeated Acquisition Avoidance | Significantly improved performance. |
| Ciproxifan | 3 mg/kg | SHR pups | Repeated Acquisition Avoidance | Significantly enhanced performance. |
Table 2: Efficacy of this compound and Comparators in a Preclinical ADHD Model. This table summarizes the findings from the study by Fox et al. (2002). Data sourced from PubMed.
Experimental Protocol: Repeated Acquisition Avoidance Task
The following is a description of the methodology used in the key preclinical study, based on the available information.
-
Subjects: Male spontaneously hypertensive (SHR), Wistar (WI), and Wistar Kyoto (WKY) rat pups (20-24 days old).
-
Apparatus: A two-compartment chamber with one brightly lit and one darkened compartment. The floor of the darkened compartment is equipped to deliver a mild footshock.
-
Procedure:
-
A pup is placed in the brightly lit compartment.
-
When the pup transfers to the darkened compartment, a mild footshock (0.1 mA, 1 s duration) is delivered.
-
The pup is then removed and returned to its home cage for a 1-minute inter-trial interval.
-
The process is repeated for a total of five trials.
-
-
Drug Administration: Test compounds (this compound, methylphenidate, etc.) are administered subcutaneously (s.c.) prior to testing.
-
Outcome Measure: The primary outcome is the latency to enter the dark compartment, with longer latencies indicating improved learning and memory of the aversive stimulus.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound (e.g., Cmax, Tmax, half-life, bioavailability) are not publicly available. For a molecule in this class, key pharmacokinetic properties to investigate would include:
-
Absorption: Rate and extent of absorption after oral administration.
-
Distribution: Brain penetrance and distribution to relevant brain regions.
-
Metabolism: Primary metabolic pathways and potential for drug-drug interactions.
-
Excretion: Route and rate of elimination from the body.
Clinical Research and Development Status
The clinical development of this compound for ADHD was undertaken by Gliatech. However, the development program was discontinued, and Phase II clinical trials for ADHD were halted. Specific data from these trials have not been publicly released.
The broader landscape of histamine H3 receptor antagonists in ADHD clinical trials has been challenging. Several other H3 antagonists have been evaluated for ADHD and have not demonstrated significant efficacy compared to placebo.
| Compound | Sponsor | Phase | Outcome |
| Bavisant (JNJ-31001074) | Johnson & Johnson | Phase II | Did not show statistically significant improvement in ADHD symptoms versus placebo. |
| MK-0249 | Merck | Phase II | Not effective for the treatment of adult ADHD. |
| PF-03654746 | Pfizer | Phase II | No efficacy observed versus placebo in adult ADHD patients. |
Table 3: Summary of Clinical Trials of H3 Receptor Antagonists for ADHD. This table provides an overview of the outcomes of several H3 receptor antagonists that have been investigated for the treatment of ADHD.
The lack of success of these compounds in clinical trials suggests that while the histamine H3 receptor is a promising preclinical target, translating this to clinical efficacy in ADHD is complex.
In Vitro Functional Assay Protocols
Detailed protocols for the specific assays used to characterize this compound are not available. However, the following are general descriptions of the standard methodologies for [³⁵S]GTPγS binding and adenylyl cyclase inhibition assays.
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
-
Preparation of Membranes: Membranes from cells expressing the histamine H3 receptor are prepared.
-
Assay Buffer: A buffer containing GDP, MgCl₂, and other necessary ions is used.
-
Incubation: Membranes are incubated with the test compound (this compound), [³⁵S]GTPγS, and assay buffer.
-
Separation: Bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS, typically by filtration.
-
Detection: The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the EC50 (for agonists) or Ki (for antagonists) of the test compound.
Adenylyl Cyclase (cAMP) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cAMP.
-
Cell Culture: Cells expressing the histamine H3 receptor are cultured.
-
Stimulation: The adenylyl cyclase is stimulated using forskolin.
-
Incubation: The cells are incubated with the test compound (this compound) and forskolin.
-
Lysis: The cells are lysed to release intracellular cAMP.
-
Detection: The amount of cAMP is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The data is analyzed to determine the IC50 of the test compound for the inhibition of cAMP production.
Future Directions and Conclusion
This compound (GT-2331) demonstrated promising preclinical efficacy in an animal model of ADHD, consistent with its mechanism of action as a histamine H3 receptor antagonist. However, the discontinuation of its clinical development, along with the lack of success of other H3 receptor antagonists in ADHD trials, highlights the challenges in translating preclinical findings in this area to clinical success.
Future research could focus on several key areas:
-
Understanding Functional Selectivity: Further investigation into the functional selectivity of compounds like this compound could reveal signaling pathways that are more relevant for therapeutic efficacy in ADHD.
-
Patient Stratification: It is possible that H3 receptor antagonists may be effective in a specific subpopulation of individuals with ADHD.
-
Combination Therapies: The potential for H3 receptor antagonists to be used in combination with existing ADHD medications could be explored.
References
- 1. researchgate.net [researchgate.net]
- 2. An investigation of the absolute configuration of the potent histamine H3 receptor antagonist GT-2331 using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 5. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Cipralisant in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipralisant, also known as GT-2331, is a potent and selective histamine H3 receptor antagonist in vivo.[1][2][3] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, respectively. Antagonism of the H3 receptor leads to increased neurotransmitter release, which is being explored for the treatment of various central nervous system disorders. In preclinical rodent models, this compound has been shown to promote wakefulness and enhance cognitive performance.[1]
These application notes provide detailed protocols for the in vivo administration of this compound to rodents, specifically focusing on oral gavage and subcutaneous injection. This document also includes a summary of available quantitative data and a diagram of the histamine H3 receptor signaling pathway to aid in experimental design and data interpretation.
Data Presentation
Table 1: Effective Doses of this compound (GT-2331) in Rats
| Administration Route | Dose Range | Species | Observed Effect | Reference |
| Subcutaneous (s.c.) | 1 mg/kg | Rat (SHR pups) | Significantly enhanced performance in a repeated acquisition avoidance task. | [4] |
| Oral (p.o.) | 10 mg/kg | Rat | Completely blocked R-α-methylhistamine-induced drinking. |
Note: SHR stands for Spontaneously Hypertensive Rat, a commonly used model for attention-deficit/hyperactivity disorder (ADHD).
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound to rodents via oral gavage and subcutaneous injection.
Protocol 1: Oral Gavage Administration in Rats
1.1. Materials:
-
This compound (GT-2331) powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or sterile water if soluble)
-
Weighing scale
-
Spatula
-
Conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Syringes (1 mL or 3 mL)
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for the rat, e.g., 18-20 gauge, 1.5-3 inches long)
-
Animal scale
1.2. Vehicle Preparation (Example with 0.5% Methylcellulose):
-
Heat a volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder while continuously stirring or vortexing to prevent clumping.
-
Once the methylcellulose is dispersed, allow the solution to cool to room temperature with continuous stirring. The solution will thicken as it cools.
-
Store the prepared vehicle at 4°C.
1.3. This compound Formulation Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., mg/kg) and dosing volume (typically 5-10 mL/kg for rats).
-
Weigh the calculated amount of this compound powder and transfer it to a conical tube.
-
Add the calculated volume of the vehicle to the tube.
-
Vortex the mixture thoroughly until a homogenous suspension is formed. If this compound is soluble in the chosen vehicle, ensure it is fully dissolved.
-
Prepare the formulation fresh on the day of the experiment.
1.4. Administration Procedure:
-
Weigh the rat to determine the precise volume of the this compound formulation to be administered.
-
Gently but firmly restrain the rat. One common method is to hold the rat by the scruff of the neck with the thumb and forefinger of the non-dominant hand, supporting the body with the palm and other fingers.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the ball-tipped gavage needle into the mouth, just off-center.
-
Advance the needle smoothly along the roof of the mouth and down the esophagus. The rat should swallow the tube. Do not force the needle if resistance is met.
-
Once the needle is inserted to the predetermined depth, administer the this compound formulation slowly and steadily.
-
After administration, gently withdraw the needle in the same path it was inserted.
-
Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing.
Protocol 2: Subcutaneous (s.c.) Injection in Mice/Rats
2.1. Materials:
-
This compound (GT-2331) powder
-
Sterile vehicle (e.g., sterile saline, phosphate-buffered saline (PBS))
-
Weighing scale
-
Spatula
-
Conical tube
-
Vortex mixer
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
2.2. This compound Formulation Preparation:
-
Calculate the required amount of this compound and sterile vehicle based on the desired dose and an injection volume of typically 5-10 mL/kg.
-
Aseptically weigh the this compound powder and transfer it to a sterile conical tube.
-
Add the sterile vehicle to the tube.
-
Vortex until the this compound is completely dissolved or a uniform suspension is formed.
-
Draw the required volume of the solution/suspension into a sterile syringe fitted with a sterile needle.
2.3. Administration Procedure:
-
Weigh the animal to determine the correct injection volume.
-
Restrain the animal. For mice and small rats, this can be done by scruffing the loose skin over the neck and shoulders.
-
Lift the loose skin over the dorsal midline (scruff) or flank to form a "tent".
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body. Be careful not to puncture through the other side of the skin or into the underlying muscle.
-
Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears in the syringe hub, withdraw the needle and inject at a different site with a fresh needle.
-
If no blood is aspirated, inject the this compound formulation slowly.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds if necessary.
-
Return the animal to its cage and monitor for any adverse reactions at the injection site.
Signaling Pathway
This compound acts as an antagonist at the histamine H3 receptor, which is a G-protein coupled receptor (GPCR) of the Gi/o family. As a presynaptic receptor, its antagonism leads to increased synthesis and release of histamine and other neurotransmitters.
Caption: this compound antagonizes the presynaptic H3 receptor, leading to increased neurotransmitter release.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study with this compound in rodents.
Caption: A typical workflow for in vivo studies involving this compound administration in rodents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of histamine H(3) receptor ligands GT-2331 and ciproxifan in a repeated acquisition avoidance response in the spontaneously hypertensive rat pup - PubMed [pubmed.ncbi.nlm.nih.gov]
Cipralisant in Animal Cognition Studies: A Detailed Guide to Dosage and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Cipralisant (also known as GT-2331) is a potent and selective histamine H3 receptor (H3R) antagonist in vivo and a partial agonist in vitro.[1][2] The H3R is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, such as acetylcholine and dopamine, which are crucial for cognitive processes. By blocking the H3R, this compound increases the release of these neurotransmitters, leading to enhanced cognitive function. This makes it a promising candidate for investigating and potentially treating cognitive deficits in various neurological and psychiatric conditions, including Attention-Deficit/Hyperactivity Disorder (ADHD).
These application notes provide a comprehensive overview of the recommended dosages of this compound for animal cognition studies, detailed experimental protocols for key behavioral assays, and a visualization of the underlying signaling pathway.
Recommended Dosages of this compound
The effective dosage of this compound can vary depending on the animal model, the specific cognitive domain being investigated, and the route of administration. The following table summarizes the dosages reported in preclinical studies.
| Animal Model | Cognitive Domain | Dosage Range | Effective Dose | Route of Administration | Observed Effect |
| Spontaneously Hypertensive Rat (SHR) Pups (ADHD model) | Learning and Memory (Repeated Acquisition Avoidance) | 0.3-30 mg/kg | 1 mg/kg | Subcutaneous (s.c.) | Significantly enhanced performance in a dose-related manner.[1][2][3] |
| Sprague-Dawley Rats | Pharmacological Challenge | 10 mg/kg | 10 mg/kg | Oral (p.o.) | Completely blocked R-α-methylhistamine-induced drinking. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for common behavioral assays used to assess cognition in animal models. While specific studies utilizing this compound in these exact paradigms were not identified in the literature search, these protocols can be adapted by researchers to evaluate its efficacy.
Repeated Acquisition and Avoidance Task (for ADHD models)
This task is particularly useful for evaluating cognitive flexibility and attention.
Animals: Spontaneously Hypertensive Rat (SHR) pups (20-24 days old) are a common model for ADHD. Wistar-Kyoto (WKY) or Wistar rats can be used as controls.
Apparatus: A two-compartment box with one brightly lit and one dark compartment, connected by an opening. The floor of the dark compartment is a grid that can deliver a mild footshock.
Procedure:
-
Habituation: Allow each pup to explore the apparatus for a set period before the training begins.
-
Drug Administration: Administer this compound (e.g., 0.3, 1, 3, 10, 30 mg/kg, s.c.) or vehicle at a specified time before the training session.
-
Training (Trial 1): Place the pup in the lit compartment. The latency to enter the dark compartment is recorded. Upon entry, a mild, brief footshock (e.g., 0.1 mA for 1 second) is delivered.
-
Inter-trial Interval: Remove the pup and return it to its home cage for a short interval (e.g., 1 minute).
-
Subsequent Trials (Trials 2-5): Repeat the training procedure for a total of five trials.
-
Data Analysis: The primary measure is the latency to enter the dark compartment on each trial. An increase in latency across trials indicates successful learning of the avoidance response. Compare the performance of this compound-treated animals to vehicle-treated controls.
Novel Object Recognition (NOR) Task
The NOR task assesses recognition memory, a key aspect of cognitive function.
Animals: Adult rats (e.g., Sprague-Dawley, Wistar) or mice.
Apparatus: An open-field arena (e.g., a square or circular box). A set of different objects that are novel to the animals are required.
Procedure:
-
Habituation: Acclimate the animals to the testing arena for several minutes on consecutive days in the absence of any objects.
-
Drug Administration: Administer this compound or vehicle at a specified time before the training session.
-
Training/Sample Phase (T1): Place the animal in the arena with two identical objects. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific delay period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase (T2): Place the animal back into the arena, where one of the original objects has been replaced with a novel object.
-
Data Analysis: Record the time spent exploring each object. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Histamine H3 Receptor Signaling Pathway
This compound exerts its pro-cognitive effects by antagonizing the histamine H3 receptor. The following diagram illustrates the key signaling pathways associated with H3R activation and how its blockade by this compound can lead to enhanced neurotransmission.
References
Preparing Cipralisant Stock Solutions in DMSO: An Application Note and Protocol
For research use only. Not for use in diagnostic procedures.
Abstract
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of Cipralisant using dimethyl sulfoxide (DMSO) as a solvent. This compound is a potent and selective histamine H3 receptor ligand with complex pharmacology, acting as an antagonist in some models and an agonist in others.[1][2][3][4] These protocols are intended for researchers in pharmacology, neuroscience, and drug development to ensure accurate and reproducible experimental results.
Introduction to this compound
This compound, also known as GT-2331, is a high-affinity histamine H3 receptor ligand.[1] The histamine H3 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. This compound has demonstrated functional selectivity, stimulating certain G-protein coupled pathways while not affecting others. Its unique pharmacological profile, exhibiting both antagonist and partial agonist activities depending on the experimental system, makes it a valuable tool for studying the physiological roles of the H3 receptor.
Physicochemical and Solubility Data
Accurate preparation of stock solutions requires precise knowledge of the compound's properties. The following table summarizes key data for this compound.
| Property | Value | Reference |
| Synonyms | GT-2331 | |
| CAS Number | 213027-19-1 | |
| Molecular Formula | C₁₄H₂₀N₂ | |
| Molecular Weight | 216.32 g/mol | |
| Appearance | Solid powder | |
| Solubility in DMSO | ≥100 mg/mL (462.28 mM) | |
| 200 mg/mL (with ultrasonic) |
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. Adjust volumes and concentrations as required for specific experimental needs.
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Pipettors and sterile, disposable tips
Procedure:
-
Pre-warm DMSO: Bring the DMSO vial to room temperature before opening to minimize water absorption.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 21.63 mg of this compound.
-
Add DMSO: Carefully add the calculated volume of DMSO to the tube containing the this compound powder. For the 1 mL of 100 mM solution, add 1 mL of DMSO.
-
Dissolution:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation and storage of this compound stock solutions in DMSO.
Application Notes and Best Practices
-
DMSO Quality: Use high-purity, anhydrous DMSO to prevent compound degradation and ensure solubility. Hygroscopic DMSO can significantly impact the solubility of some compounds.
-
Working Solutions: To prepare working solutions for cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium. It is crucial to maintain the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Serial Dilutions: When preparing serial dilutions for dose-response experiments, it is best practice to dilute the highest concentration of the drug with medium that already contains the final concentration of DMSO. This ensures that the DMSO concentration remains constant across all tested concentrations.
-
Stability: Avoid repeated freeze-thaw cycles of the stock solution. If a solution stored at -20°C for over a month is to be used, its efficacy should be re-confirmed.
This compound and the Histamine H3 Receptor Signaling Pathway
This compound exerts its effects by modulating the histamine H3 receptor, a Gi/o-coupled GPCR. As an agonist, this compound can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of cAMP can affect the release of various neurotransmitters.
Simplified Histamine H3 Receptor Signaling Pathway
Caption: Agonist action of this compound on the histamine H3 receptor signaling pathway.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound and DMSO.
-
DMSO can facilitate the absorption of chemicals through the skin. Handle with caution.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
By following these guidelines, researchers can prepare reliable and stable stock solutions of this compound for their experimental needs, contributing to the generation of high-quality and reproducible data.
References
In Vitro Assay for Measuring Cipralisant H3 Receptor Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipralisant (also known as GT-2331) is a potent and selective ligand for the histamine H3 receptor (H3R), a G protein-coupled receptor primarily expressed in the central nervous system. The H3 receptor acts as a presynaptic autoreceptor, modulating the synthesis and release of histamine and other neurotransmitters. Consequently, it is a significant therapeutic target for a range of neurological and psychiatric disorders. This compound has demonstrated a complex pharmacology, acting as a high-affinity antagonist in some contexts while also showing agonist properties in others, a phenomenon known as functional selectivity.[1]
These application notes provide a detailed protocol for an in vitro radioligand binding assay to determine the binding affinity of this compound and other test compounds for the histamine H3 receptor.
Data Presentation
The binding affinity of this compound for the H3 receptor has been determined in various in vitro assays. The following table summarizes key quantitative data for this compound.
| Parameter | Species/System | Value | Reference |
| pKi | Human H3 Receptor | 9.9 | [2] |
| Ki | Rat H3 Receptor | 0.47 nM | [2][3] |
| EC50 | Rat H3 Receptor (HEK cells, [35S]GTPγS binding) | 5.6 nM | [2] |
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is constitutively active and primarily couples to the Gi/o family of G proteins. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade modulates the release of various neurotransmitters, including histamine itself, acetylcholine, dopamine, and serotonin.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Competition Binding Assay for H3 Receptor
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound, such as this compound, for the H3 receptor. The assay measures the ability of the test compound to displace a radiolabeled ligand from the receptor.
Materials:
-
Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human or rat histamine H3 receptor.
-
Radioligand: [3H]-N-α-methylhistamine ([3H]-NAMH).
-
Test Compound: this compound or other compounds of interest.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H3 receptor antagonist like clobenpropit or thioperamide.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the H3 receptor to confluency.
-
Harvest the cells and centrifuge at a low speed.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 10-20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well plate, add the following components in order:
-
Assay buffer
-
Test compound at various concentrations or buffer for total binding.
-
Non-specific binding control (e.g., 10 µM clobenpropit).
-
Radioligand ([3H]-NAMH) at a final concentration at or below its Kd (e.g., 1-2 nM).
-
Receptor membranes (typically 10-50 µg of protein per well).
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or 25-30°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts with radioligand and membranes only).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Experimental Workflow
The following diagram illustrates the key steps in the radioligand binding assay workflow.
Caption: Radioligand Binding Assay Workflow.
References
Application Notes and Protocols for the Use of Cipralisant in Rodent Models of Alzheimer's Disease
Disclaimer: There is currently a lack of published studies specifically investigating the effects of Cipralisant (GT-2331) in rodent models of Alzheimer's disease (AD). The following application notes and protocols are based on the known pharmacology of this compound as a histamine H3 receptor antagonist and data from analogous H3 receptor antagonists that have been studied in AD models. These guidelines are intended to provide a framework for researchers to design and conduct their own investigations into the potential therapeutic effects of this compound for Alzheimer's disease.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein in the brain. The histaminergic system, particularly the histamine H3 receptor, has emerged as a promising therapeutic target for AD. H3 receptors are presynaptic autoreceptors that negatively regulate the synthesis and release of histamine and other neurotransmitters, such as acetylcholine and dopamine, which are crucial for cognitive processes.
This compound (GT-2331) is a potent and selective histamine H3 receptor antagonist. By blocking H3 receptors, this compound is hypothesized to increase the levels of key neurotransmitters in the brain, thereby potentially improving cognitive function and offering neuroprotective benefits in the context of Alzheimer's disease. Preclinical studies with other H3 receptor antagonists have shown pro-cognitive effects in various animal models.[1] These application notes provide a comprehensive guide for researchers and drug development professionals on how to evaluate the efficacy of this compound in rodent models of AD.
Mechanism of Action of H3 Receptor Antagonists in Alzheimer's Disease
Histamine H3 receptor antagonists, like this compound, are thought to exert their beneficial effects in Alzheimer's disease through multiple mechanisms:
-
Enhanced Neurotransmitter Release: By blocking the inhibitory presynaptic H3 autoreceptors on histaminergic neurons, these antagonists increase the release of histamine. Furthermore, by blocking H3 heteroreceptors on non-histaminergic neurons, they enhance the release of other neurotransmitters vital for cognition, including acetylcholine, norepinephrine, and dopamine.
-
Cognitive Enhancement: The increased levels of pro-cognitive neurotransmitters in key brain regions like the hippocampus and prefrontal cortex are expected to improve learning, memory, and attention.
-
Potential Disease-Modifying Effects: Some studies suggest that H3 receptor antagonists may have neuroprotective properties and could potentially impact the underlying pathology of AD, although this requires further investigation.
Quantitative Data from Analogous H3 Receptor Antagonists in Rodent Models
The following table summarizes data from studies on other H3 receptor antagonists in rodent models of cognitive impairment or Alzheimer's disease. This information can be used as a starting point for dose-range finding studies with this compound.
| Compound | Animal Model | Dosage and Route | Treatment Duration | Key Findings |
| Ciproxifan | Spontaneously Hypertensive Rat (SHR) pups (ADHD model) | 3 mg/kg s.c. | Acute | Significantly enhanced performance in a repeated acquisition avoidance response task.[1] |
| Enerisant | Rats with scopolamine-induced cognitive impairment | 0.03-0.3 mg/kg p.o. | Acute | Reversed cognitive impairment in social and novel object recognition tests with less than 50% H3 receptor occupancy.[2] |
| Pitolisant | Healthy human volunteers | 40 mg p.o. | Single dose | Resulted in high (84 ± 7%) occupancy of H3 receptors.[3][4] |
Signaling Pathway of Histamine H3 Receptor Antagonism
Caption: H3 receptor antagonist (this compound) blocks the inhibitory effect on neurotransmitter release.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in a transgenic mouse model of Alzheimer's disease, such as the APP/PS1 or 3xTg-AD mice.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in an AD mouse model.
Animal Model and Drug Administration
-
Animal Model: APP/PS1 or 3xTg-AD mice are commonly used transgenic models that develop age-dependent amyloid pathology and cognitive deficits. Age-matched wild-type littermates should be used as controls.
-
Housing: House animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, ad libitum access to food and water).
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, distilled water with a small percentage of a solubilizing agent like Tween 80). The solution should be prepared fresh daily.
-
Administration: Administer this compound or vehicle via oral gavage (p.o.) or intraperitoneal (i.p.) injection. The volume should be adjusted based on the animal's body weight (e.g., 5-10 ml/kg).
-
Dosage and Duration: Based on data from analogous compounds, a starting dose range for this compound could be 1-10 mg/kg. A chronic treatment paradigm of 4-8 weeks is recommended to assess effects on both cognition and pathology.
Behavioral Testing
This test assesses hippocampal-dependent spatial learning and memory.
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C). A hidden platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the room.
Procedure:
-
Acclimation (Day 1): Allow each mouse to swim freely in the pool for 60 seconds without the platform.
-
Cued Training (Visible Platform; Day 2): The platform is marked with a visible cue and placed in a different quadrant for each of four trials. This ensures the animals are not visually or motor-impaired.
-
Acquisition Phase (Hidden Platform; Days 3-7): The platform is hidden in a constant location (target quadrant). Each mouse undergoes four trials per day from different starting positions. The time to find the platform (escape latency) is recorded. If the mouse does not find the platform within 60-90 seconds, it is gently guided to it and allowed to stay for 15-30 seconds.
-
Probe Trial (Day 8): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant is recorded as a measure of memory retention.
This test evaluates non-spatial, recognition memory.
Apparatus: An open-field arena (e.g., 40x40x40 cm). A set of different objects that are of similar size but distinct in shape and texture.
Procedure:
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 5-10 minutes.
-
Familiarization/Training (Day 2): Place two identical objects in the arena. Allow the mouse to explore for 5-10 minutes.
-
Test (Day 2, after a retention interval of 1-24 hours): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes. The time spent exploring the novel object versus the familiar object is recorded. A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Biochemical and Histological Analysis
Following the final behavioral test, animals are euthanized, and brain tissue is collected.
This technique is used to quantify the levels of soluble Aβ and hyperphosphorylated tau.
Protocol:
-
Homogenize brain tissue (hippocampus and cortex) in appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).
-
Incubate with primary antibodies against Aβ (e.g., 6E10) and phosphorylated tau (e.g., AT8, PHF-1). Also, probe for total tau and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect bands using an enhanced chemiluminescence (ECL) system and quantify band intensity using densitometry software.
IHC is used to visualize and quantify the deposition of Aβ plaques and NFTs in brain sections.
Protocol:
-
Perfuse animals with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix brains in 4% PFA and then cryoprotect in sucrose solutions.
-
Section the brains using a cryostat or vibratome (30-40 µm sections).
-
Perform antigen retrieval (e.g., with formic acid for Aβ).
-
Block non-specific binding sites.
-
Incubate sections with primary antibodies against Aβ (e.g., 4G8) or phosphorylated tau (e.g., AT8).
-
Incubate with biotinylated secondary antibodies followed by an avidin-biotin complex (ABC) reagent.
-
Visualize with a chromogen such as diaminobenzidine (DAB) or use fluorescently labeled secondary antibodies.
-
Mount sections on slides, dehydrate, and coverslip.
-
Image the sections using a microscope and quantify the plaque or tangle load using image analysis software.
Logical Relationship of Expected Outcomes
Caption: Expected outcomes of this compound treatment in an AD rodent model.
By following these detailed application notes and protocols, researchers can systematically evaluate the potential of this compound as a novel therapeutic agent for Alzheimer's disease. It is crucial to include appropriate control groups and to perform rigorous statistical analysis to ensure the validity of the findings.
References
- 1. Effects of histamine H(3) receptor ligands GT-2331 and ciproxifan in a repeated acquisition avoidance response in the spontaneously hypertensive rat pup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Cipralisant in Schizophrenia Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics primarily target the dopamine D2 receptor, there is a significant need for novel therapeutic strategies, particularly for the cognitive and negative symptoms which are poorly addressed by existing medications. One promising target is the histamine H3 receptor (H3R), a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters, including dopamine, acetylcholine, and glutamate.
Cipralisant (GT-2331) is a potent and selective histamine H3 receptor antagonist/inverse agonist. By blocking the inhibitory effects of presynaptic H3 receptors, this compound can enhance the release of these neurotransmitters in brain regions implicated in schizophrenia, such as the prefrontal cortex. This mechanism suggests its potential to alleviate cognitive deficits and negative symptoms associated with the disorder. This document provides an overview of the application of H3 receptor antagonists, with a focus on this compound, in preclinical animal models of schizophrenia.
Rationale for Use in Schizophrenia Models
Animal models of schizophrenia often utilize N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP) and dizocilpine (MK-801), to induce a state that mimics certain aspects of the disorder in humans.[1][2][3] These models are characterized by:
-
Positive symptom-like behaviors: Hyperlocomotion and stereotypy.[2][4]
-
Negative symptom-like behaviors: Social withdrawal and anhedonia.
-
Cognitive deficits: Impairments in working memory, attention, and executive function.
Histamine H3 receptor antagonists, like ciproxifan, have been shown to counteract some of these deficits in rodent models. For instance, they can reduce the hyperlocomotion induced by MK-801 and improve performance in cognitive tasks. The therapeutic potential of H3R antagonists is thought to stem from their ability to increase the release of histamine and other neurotransmitters, thereby modulating dopaminergic and glutamatergic pathways that are dysregulated in schizophrenia.
Summary of Preclinical Data for H3 Receptor Antagonists
The following table summarizes representative quantitative data from studies using histamine H3 receptor antagonists in rodent models of schizophrenia induced by NMDA receptor antagonists.
| Animal Model | Treatment | Behavioral Assay | Key Findings | Reference |
| Rats (MK-801-induced) | Ciproxifan (3 mg/kg, i.p.) | Locomotor Activity | Reduced MK-801-induced hyperlocomotion. | |
| Rats (MK-801-induced) | Clobenpropit (15 mg/kg, i.p.) | Locomotor Activity | Reduced MK-801-induced hyperlocomotion. | |
| Rats (MK-801-induced) | Ciproxifan (3 mg/kg, i.p.) | Striatal Dopamine Levels | Reduced the MK-801-induced increase in striatal dopamine. | |
| Rats (MK-801-induced) | Clobenpropit (15 mg/kg, i.p.) | Striatal Dopamine Levels | Reduced the MK-801-induced increase in striatal dopamine. | |
| Mice (DBA/2) | Ciproxifan | Prepulse Inhibition (PPI) | Enhanced impaired PPI. | |
| Rats (Haloperidol-induced) | Ciproxifan | Catalepsy & Locomotor Hypoactivity | Potentiated haloperidol-induced catalepsy and locomotor hypoactivity. |
Experimental Protocols
The following are representative protocols for evaluating the efficacy of this compound in animal models of schizophrenia. These are based on established methods for other H3 receptor antagonists and should be optimized for specific experimental conditions.
Protocol 1: Reversal of MK-801-Induced Hyperlocomotion in Rats
This protocol assesses the potential of this compound to ameliorate positive symptom-like behavior.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
Group housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
2. Materials:
-
This compound (GT-2331)
-
Dizocilpine (MK-801)
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Open field apparatus equipped with automated activity monitoring.
3. Experimental Procedure:
-
Habituation: Acclimate rats to the open field arena for 30-60 minutes one day prior to testing.
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.p. or p.o.) or vehicle. The optimal dose range for this compound should be determined in pilot studies.
-
After a pre-treatment interval (e.g., 30-60 minutes, depending on the route of administration), administer MK-801 (0.15-0.2 mg/kg, i.p.) or vehicle.
-
-
Behavioral Testing:
-
Immediately or shortly after MK-801 administration, place the rat in the center of the open field arena.
-
Record locomotor activity (e.g., total distance traveled, rearing frequency) for 60 minutes.
-
-
Data Analysis:
-
Analyze the data using a two-way ANOVA (this compound treatment x MK-801 treatment) followed by post-hoc tests to compare group means.
-
Protocol 2: Improvement of PCP-Induced Deficits in the Novel Object Recognition (NOR) Task in Rats
This protocol evaluates the pro-cognitive effects of this compound on recognition memory.
1. Animals:
-
Male Lister Hooded or Wistar rats (250-300g).
2. Schizophrenia Model Induction:
-
Administer phencyclidine (PCP) at a dose of 2 mg/kg (i.p.) twice daily for 7 days.
-
Follow with a 7-day washout period before behavioral testing. A similar protocol has been described using 5 mg/kg of PCP.
3. Materials:
-
This compound (GT-2331)
-
Vehicle
-
NOR arena (e.g., a 95 x 45 x 50 cm box).
-
Two sets of identical objects for familiarization and one set of novel objects for testing.
4. Experimental Procedure:
-
Habituation: On the day before testing, allow rats to explore the empty arena for 5-10 minutes.
-
Drug Administration: On the testing day, administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle 60 minutes before the familiarization trial.
-
Familiarization Trial (T1):
-
Place two identical objects in the arena.
-
Allow the rat to explore the objects for 3-5 minutes.
-
Exploration is defined as sniffing or touching the object with the nose from a distance of ≤ 2 cm.
-
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a defined period (e.g., 1 hour).
-
Test Trial (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for 3-5 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Analyze the DI using a one-way ANOVA or t-tests to compare the performance of different treatment groups.
-
Visualizations
Signaling Pathway of H3 Receptor Antagonism
Caption: Mechanism of action for this compound in modulating neurotransmitter release.
Experimental Workflow for Preclinical Evaluation
Caption: General workflow for testing this compound in animal models of schizophrenia.
References
- 1. Anti-schizophrenic activities of histamine H3 receptor antagonists in rats treated with MK-801 [jpccr.eu]
- 2. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - International Journal of Health Sciences [intjhs.org]
Application Notes and Protocols for Evaluating the Procognitive Effects of Cipralisant Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipralisant and its analogues are selective histamine H3 receptor antagonists that have demonstrated procognitive effects in various preclinical animal models. By blocking the H3 autoreceptor, these compounds increase the release of histamine and other neurotransmitters, such as acetylcholine and dopamine, in brain regions critical for learning and memory, including the hippocampus and prefrontal cortex.[1][2] This mechanism of action makes them promising candidates for the treatment of cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease.[1][2] These application notes provide detailed protocols for two widely used behavioral assays in rodents, the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM), to assess the cognitive-enhancing properties of this compound and its analogues.
Mechanism of Action: Histamine H3 Receptor Antagonism
This compound acts as an antagonist/inverse agonist at the histamine H3 receptor. These receptors are primarily located presynaptically on histaminergic and other neurons. Their activation inhibits the synthesis and release of histamine and other neurotransmitters. By blocking these receptors, this compound disinhibits these neurons, leading to an increased release of histamine, acetylcholine, dopamine, and norepinephrine in key brain areas associated with cognitive functions.[1]
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to evaluate recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Workflow
Detailed Protocol
-
Apparatus: A square open-field arena (e.g., 60 cm x 60 cm x 60 cm) made of a non-porous material for easy cleaning. The arena should be placed in a dimly lit, quiet room.
-
Objects: Two sets of three identical objects are required. The objects should be heavy enough that the animals cannot displace them and should be made of a non-porous material.
-
Habituation (Day 1):
-
Place each animal individually into the empty arena for 10 minutes to allow for exploration and habituation to the new environment.
-
After the habituation period, return the animal to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each animal to remove olfactory cues.
-
-
Training (Day 2, T1):
-
Administer this compound or vehicle (e.g., intraperitoneally) 30 minutes before the training trial.
-
Place two identical objects in opposite corners of the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being in contact with or directed at the object within a 2 cm distance.
-
After the training trial, return the animal to its home cage.
-
-
Retention Interval: A retention interval of 1 hour can be used to assess short-term memory, while a 24-hour interval can be used for long-term memory.
-
Testing (Day 2, T2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the animal back into the center of the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) using the following formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one.
-
Morris Water Maze (MWM) Test
The MWM is a classic behavioral task used to assess hippocampal-dependent spatial learning and memory.
Experimental Workflow
Detailed Protocol
-
Apparatus: A circular pool (e.g., 114 cm in diameter) filled with water made opaque with non-toxic white paint. The water temperature should be maintained at 22-24°C. A submerged platform (10 cm in diameter) is placed in one of the four quadrants of the pool, 1-2 cm below the water surface. The room should have distinct visual cues on the walls.
-
Acquisition Training (Days 1-5):
-
Administer this compound or vehicle daily.
-
Conduct four trials per day for five consecutive days.
-
For each trial, gently place the animal into the water facing the wall of the pool at one of four randomly chosen starting positions (North, South, East, West).
-
Allow the animal to swim freely for a maximum of 60 seconds to find the hidden platform.
-
If the animal fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the animal in the quadrant opposite to where the platform was located and allow it to swim for 60 seconds.
-
Record the swimming path of the animal using a video tracking system.
-
-
Data Analysis:
-
Acquisition: Analyze the escape latency across the five days of training. A decrease in escape latency indicates learning.
-
Probe Trial: Analyze the time spent in the target quadrant (where the platform was located) and the number of platform crossings. A preference for the target quadrant indicates spatial memory.
-
Data Presentation
The following tables present illustrative quantitative data on the procognitive effects of Ciproxifan, a close analogue of this compound, in a transgenic mouse model of Alzheimer's disease (APP-Tg2576).
Table 1: Novel Object Recognition (NOR) Test
| Group | Treatment (3.0 mg/kg) | Discrimination Index (Mean ± SEM) |
| Wild-Type (WT) | Saline | 0.45 ± 0.08 |
| Wild-Type (WT) | Ciproxifan | 0.48 ± 0.07 |
| APP-Tg2576 | Saline | 0.10 ± 0.05* |
| APP-Tg2576 | Ciproxifan | 0.42 ± 0.09# |
*p < 0.05 compared to WT Saline group. #p < 0.05 compared to APP-Tg2576 Saline group.
Table 2: Morris Water Maze (MWM) Test - Acquisition Phase
| Group | Treatment | Day 1 Escape Latency (s) (Mean ± SEM) | Day 5 Escape Latency (s) (Mean ± SEM) |
| Wild-Type (WT) | Saline | 55.2 ± 3.1 | 20.5 ± 2.5 |
| Wild-Type (WT) | Ciproxifan | 54.8 ± 2.9 | 19.8 ± 2.2 |
| APP-Tg2576 | Saline | 58.1 ± 2.5 | 45.3 ± 3.8* |
| APP-Tg2576 | Ciproxifan | 57.5 ± 2.8 | 25.1 ± 3.1# |
*p < 0.05 compared to WT Saline group. #p < 0.05 compared to APP-Tg2576 Saline group.
Table 3: Morris Water Maze (MWM) Test - Probe Trial
| Group | Treatment | Time in Target Quadrant (%) (Mean ± SEM) |
| Wild-Type (WT) | Saline | 45.2 ± 3.5 |
| Wild-Type (WT) | Ciproxifan | 46.1 ± 3.2 |
| APP-Tg2576 | Saline | 28.7 ± 2.9* |
| APP-Tg2576 | Ciproxifan | 42.5 ± 3.6# |
*p < 0.05 compared to WT Saline group. #p < 0.05 compared to APP-Tg2576 Saline group.
Conclusion
The Novel Object Recognition test and the Morris Water Maze are robust and reliable animal models for evaluating the procognitive effects of this compound. The provided protocols and illustrative data demonstrate the potential of H3 receptor antagonists to ameliorate cognitive deficits. These methodologies can be adapted to investigate the efficacy of novel cognitive enhancers in various preclinical models of cognitive impairment.
References
- 1. Ciproxifan, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciproxifan, an H3 receptor antagonist, alleviates hyperactivity and cognitive deficits in the APP Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Histamine Nanosensor with Cipralisant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine is a critical biogenic amine involved in a wide array of physiological and pathological processes, including neurotransmission, immune responses, and allergic reactions.[1] Real-time, in vivo monitoring of histamine dynamics provides invaluable insights into these processes.[2] Recently developed genetically encoded or synthetic nanosensors offer the capability to track histamine levels with high spatiotemporal resolution.[1][3] This document outlines the application and protocol for utilizing an in vivo histamine nanosensor in conjunction with Cipralisant (GT-2331), a potent and selective histamine H3 receptor (H3R) antagonist, to investigate the modulatory effects of H3R blockade on histamine release.[4]
This compound acts as a powerful antagonist on H3 autoreceptors, which function as a negative feedback mechanism to inhibit histamine synthesis and release from histaminergic neurons. By blocking these autoreceptors, this compound is expected to increase the concentration of histamine in the extracellular space. This application note details a proposed experimental framework for quantifying this effect in vivo using a histamine nanosensor.
Principle of the Assay
This protocol is based on the combined application of an in vivo histamine nanosensor and the H3R antagonist, this compound. The nanosensor, delivered to a specific tissue or region of interest in a living animal model, will detect and report changes in local histamine concentration. Following the administration of this compound, the nanosensor will be used to measure the predicted increase in histamine levels resulting from the blockade of H3 autoreceptors. Two primary types of histamine nanosensors can be employed: ionophore-based optical nanosensors that detect histamine through fluorescence intensity changes, or enzyme-based phosphorescent nanosensors that measure histamine concentration via its enzymatic reaction with diamine oxidase and a corresponding change in oxygen-dependent phosphorescence.
Data Presentation
The following tables summarize the key quantitative data for a representative enzyme-based histamine nanosensor and the pharmacological properties of this compound.
Table 1: In Vivo Histamine Nanosensor (Enzyme-Based) Characteristics
| Parameter | Value | Reference |
| Analyte | Histamine | |
| Sensing Mechanism | Enzymatic (Diamine Oxidase) & Phosphorescent Oxygen Sensor | |
| In Vivo Detection Range | Physiologically-relevant concentrations | |
| Resting Plasma Concentration | As low as 4 nM | |
| Diseased State Concentration | Up to 240 µM | |
| Response Time | Capable of tracking rapid kinetics | |
| Administration | Subcutaneous injection |
Table 2: Pharmacological Data for this compound (GT-2331)
| Parameter | Value | Reference |
| Mechanism of Action | Histamine H3 Receptor Antagonist (in vivo) | |
| Binding Affinity (pKi) | 9.9 | |
| Binding Affinity (Ki, rat) | 0.47 nM | |
| In Vitro Activity | Full agonist on adenylyl cyclase inhibition | |
| Administration Route | Oral (p.o.), Subcutaneous (s.c.) | |
| Effective Dose (rat, s.c.) | 1 mg/kg (enhances performance in SHR pups) | |
| Effective Dose (rat, p.o.) | 10 mg/kg (blocks R-α-methylhistamine-induced drinking) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the theoretical underpinnings and practical execution of the proposed experiment.
Caption: this compound blocks the inhibitory H3 autoreceptor, preventing the negative feedback loop and leading to increased histamine release.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cipralisant Bioavailability in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during animal studies aimed at improving the oral bioavailability of Cipralisant (GT-2331).
Troubleshooting Guide
This guide addresses common issues that may arise during the formulation and in vivo testing of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Oral Bioavailability | Poor aqueous solubility of this compound, an imidazole-containing compound.[1][2] First-pass metabolism in the gut wall and liver.[3] Poor membrane permeability. | Formulation Strategies: • Particle Size Reduction: Micronization or nanomilling to increase the surface area for dissolution.[4][5] • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to enhance solubility and dissolution rate. • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or microemulsions can improve solubilization and lymphatic transport, potentially bypassing first-pass metabolism. • Complexation: Use of cyclodextrins to form inclusion complexes and improve solubility. |
| High Variability in Plasma Concentrations | Inconsistent absorption due to formulation issues. Food effects on drug absorption. Inter-animal physiological differences. | Protocol Refinement: • Ensure a consistent and homogenous formulation for all animals. • Standardize feeding protocols (e.g., fasting overnight before dosing). • Increase the number of animals per group to improve statistical power. • Consider using a solution formulation for initial studies to minimize dissolution-related variability. |
| Difficulty in Quantifying this compound in Plasma | Low plasma concentrations due to poor bioavailability. Interference from plasma matrix components. | Analytical Method Optimization: • Develop a highly sensitive and specific analytical method, such as LC-MS/MS. • Optimize sample preparation to remove interfering substances (e.g., protein precipitation, solid-phase extraction). • Use an appropriate internal standard to correct for matrix effects and extraction variability. |
| Unexpected Pharmacological Effects | This compound exhibits functional selectivity, acting as an antagonist in vivo but potentially as a partial agonist in some in vitro systems. Off-target effects at higher concentrations. | Experimental Design Considerations: • Correlate pharmacokinetic data with pharmacodynamic readouts. • Conduct dose-response studies to establish a clear relationship between exposure and effect. • Evaluate potential off-target activities in relevant in vitro assays. |
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in preclinical species?
A1: Publicly available literature does not provide specific quantitative data on the absolute oral bioavailability of this compound (GT-2331) in rats, dogs, or monkeys. However, it is described as "orally active" in rats, suggesting some level of systemic absorption after oral administration. As a compound containing an imidazole moiety, it may exhibit solubility challenges, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability), which often have variable and incomplete oral absorption. Researchers should determine the bioavailability experimentally for their specific formulation and animal model.
Q2: How can I improve the solubility of this compound for oral dosing solutions?
A2: Due to the imidazole ring, this compound's solubility is likely pH-dependent. You can try the following approaches:
-
pH Adjustment: Prepare the dosing solution in a vehicle with an acidic pH to protonate the imidazole nitrogen, which generally increases aqueous solubility.
-
Co-solvents: Use a mixture of water and a pharmaceutically acceptable co-solvent (e.g., polyethylene glycol 400, propylene glycol, ethanol).
-
Complexation Agents: Employ cyclodextrins to form inclusion complexes that enhance solubility.
Q3: Which animal model is most predictive of human pharmacokinetics for H3 receptor antagonists?
A3: There is no single animal model that perfectly predicts human pharmacokinetics for all compounds. Monkeys often provide a better prediction of human clearance and volume of distribution compared to rats or dogs for many drugs. However, for some compounds, monkeys have shown lower oral bioavailability than humans due to higher first-pass metabolism in the intestine. It is recommended to generate pharmacokinetic data in at least two species (e.g., rat and dog or rat and monkey) to better understand the pharmacokinetic profile and to perform allometric scaling to predict human pharmacokinetics.
Q4: What are the key pharmacokinetic parameters to measure in a bioavailability study?
A4: The key parameters to determine are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.
Below is a template table for summarizing this data:
| Parameter | Rat | Dog | Monkey |
| Dose (mg/kg, p.o.) | e.g., 10 | e.g., 5 | e.g., 5 |
| Cmax (ng/mL) | Experimental Data | Experimental Data | Experimental Data |
| Tmax (h) | Experimental Data | Experimental Data | Experimental Data |
| AUC0-t (ng·h/mL) | Experimental Data | Experimental Data | Experimental Data |
| t1/2 (h) | Experimental Data | Experimental Data | Experimental Data |
| F (%) | Experimental Data | Experimental Data | Experimental Data |
Note: This table is a template. Researchers should populate it with their own experimental data.
Experimental Protocols
Protocol: Oral Bioavailability Study in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of a this compound formulation in rats.
-
Animal Model: Male Sprague-Dawley rats (200-250 g), equipped with jugular vein catheters for serial blood sampling.
-
Housing: House animals individually with free access to water. Fast animals overnight (approximately 12 hours) before dosing.
-
Dosing:
-
Intravenous (IV) Group (n=3-5): Administer this compound (e.g., 1 mg/kg) as a bolus injection via the tail vein. The formulation should be a clear solution in a suitable vehicle (e.g., saline with a co-solvent).
-
Oral (PO) Group (n=3-5): Administer the this compound formulation (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein catheter at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Place samples into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol: Plasma Sample Analysis using LC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an internal standard (a structurally similar compound not present in the sample).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS System:
-
Liquid Chromatography (LC): Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry (MS): Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
-
Method Validation:
-
Develop a calibration curve using blank plasma spiked with known concentrations of this compound.
-
Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
-
Quantification:
-
Monitor the specific precursor-to-product ion transitions for both this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: Histamine H3 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Oral Bioavailability Study
Caption: General experimental workflow for determining the oral bioavailability of this compound.
References
- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and therapeutic potential of imidazole containing compounds | Semantic Scholar [semanticscholar.org]
- 3. Preclinical pharmacokinetics of MK-0974, an orally active calcitonin-gene related peptide (CGRP)-receptor antagonist, mechanism of dose dependency and species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. itmedicalteam.pl [itmedicalteam.pl]
Potential off-target effects of Cipralisant in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential off-target effects and other experimental challenges when using Cipralisant in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (also known as GT-2331) is an extremely potent and selective ligand for the histamine H3 receptor (H3R).[1][2] Its pharmacology is complex, exhibiting functional selectivity. In vivo, it generally behaves as an antagonist, while in vitro studies have shown it to act as a full agonist or partial agonist, depending on the specific cellular context and signaling pathway being measured.[1][2]
Q2: Which signaling pathways are modulated by this compound's on-target activity?
A2: As a ligand for the Gi/o-coupled H3 receptor, this compound's on-target effects primarily involve the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H3R activation can modulate other pathways, including MAPK/ERK and PI3K/AKT signaling. The H3 receptor also functions as a presynaptic autoreceptor and heteroreceptor, inhibiting the release of histamine and other neurotransmitters.
Q3: Are there known off-target effects of this compound?
A3: There is limited publicly available data from broad off-target screening panels for this compound. However, its imidazole core structure is a common motif in various bioactive compounds and may contribute to off-target interactions. Imidazole-containing molecules have been reported to interact with other G-protein coupled receptors (GPCRs) such as adrenergic, dopaminergic, and serotonergic receptors, as well as some enzymes.[3] Therefore, it is crucial for researchers to empirically assess the selectivity of this compound in their specific cellular models.
Q4: What are the reported binding affinities and functional potencies of this compound?
A4: The following table summarizes the reported binding and functional data for this compound at the histamine H3 receptor.
| Parameter | Species | Value | Reference |
| pKi | Human | 9.9 | |
| Ki | Rat | 0.47 nM | |
| EC50 ([³⁵S]GTPγS) | Rat | 5.6 nM |
Q5: What are the potential cytotoxic effects of this compound?
A5: Specific cytotoxicity data for this compound is not widely available. However, studies on other histamine H3 receptor antagonists, including those with imidazole structures, have shown varied effects on cell viability, ranging from no significant toxicity to dose-dependent decreases in cell proliferation in different cell lines. It is recommended to perform a cytotoxicity assay to determine the appropriate concentration range for your specific cell type.
Troubleshooting Guides
Problem 1: Unexpected Increase or No Change in cAMP Levels
-
Possible Cause 1: Functional Selectivity. this compound can act as an agonist or antagonist depending on the cellular context. In some systems, it may not effectively inhibit adenylyl cyclase.
-
Troubleshooting Step: Confirm the expected pharmacology in your cell system. Run a control experiment with a known H3R agonist (e.g., R-α-methylhistamine) and a known H3R antagonist/inverse agonist (e.g., Pitolisant) to validate the assay.
-
-
Possible Cause 2: Low Receptor Expression. The cell line may not express a sufficient number of H3 receptors for a detectable signal.
-
Troubleshooting Step: Verify H3R expression using qPCR, western blot, or radioligand binding. Consider using a cell line with higher or induced receptor expression.
-
-
Possible Cause 3: Off-Target Effect. this compound might be interacting with a Gs-coupled receptor, leading to an increase in cAMP that masks the Gi-mediated inhibition.
-
Troubleshooting Step: Review literature for potential off-target interactions of imidazole-containing compounds. If a likely off-target is identified, use a selective antagonist for that target to see if the unexpected cAMP response is blocked.
-
Problem 2: High Background in GTPγS Binding Assay
-
Possible Cause 1: Constitutive Receptor Activity. H3 receptors are known to exhibit constitutive (agonist-independent) activity, leading to a high basal level of GTPγS binding.
-
Troubleshooting Step: Include a known H3R inverse agonist (e.g., Ciproxifan) in your assay to determine the extent of constitutive activity. This can help to define the true baseline.
-
-
Possible Cause 2: Suboptimal Assay Conditions. The concentrations of GDP, Mg²⁺, and NaCl can significantly impact the assay window.
-
Troubleshooting Step: Optimize the concentrations of these reagents. Typically, increasing GDP concentration can reduce basal binding.
-
-
Possible Cause 3: Membrane Preparation Quality. Poor quality membrane preparations with high levels of endogenous GTP can increase background.
-
Troubleshooting Step: Prepare fresh membranes and ensure thorough washing to remove endogenous nucleotides.
-
Problem 3: Observed Phenotype Does Not Correlate with H3R Signaling
-
Possible Cause 1: Off-Target Pharmacological Effect. The observed cellular response (e.g., changes in cell viability, morphology, or another signaling pathway) may be due to this compound binding to an unintended target.
-
Troubleshooting Step:
-
Literature Review: Search for known off-target effects of structurally similar imidazole-containing compounds.
-
Orthogonal Assays: Use a different assay to confirm the on-target effect. For example, if you observe a change in cell viability, verify that it is preceded by a change in cAMP or GTPγS binding.
-
Rescue Experiment: If possible, use siRNA to knock down the H3 receptor and see if the phenotype is reversed.
-
Competitive Antagonism: Use a structurally different, highly selective H3R antagonist to see if it can block the observed effect of this compound.
-
-
-
Possible Cause 2: Non-Specific Cytotoxicity. At higher concentrations, this compound may induce cellular stress or toxicity independent of specific receptor binding.
-
Troubleshooting Step: Perform a dose-response cytotoxicity assay (e.g., MTT, LDH release) to determine the concentration range where this compound is not toxic to your cells. Conduct all functional assays well below the toxic concentration.
-
Experimental Protocols
Key Experiment 1: cAMP Accumulation Assay for a Gi-Coupled Receptor
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production by an agonist of a Gi-coupled receptor like the H3 receptor.
Materials:
-
Cells expressing the histamine H3 receptor (e.g., CHO-K1 or HEK293 cells)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Forskolin
-
This compound and control compounds
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and control compounds in Assay Buffer.
-
-
Assay:
-
Wash the cells once with Assay Buffer.
-
Add Assay Buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C.
-
Add different concentrations of this compound or control compounds to the wells.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
Detection:
-
Measure intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, plate reader for ELISA).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration.
-
Calculate the IC50 value from the curve fit.
-
Key Experiment 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to a GPCR.
Materials:
-
Membrane preparation from cells expressing the H3 receptor
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
GDP
-
[³⁵S]GTPγS
-
This compound and control compounds
-
Non-specific binding control (unlabeled GTPγS)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add Assay Buffer, GDP (e.g., 10 µM), and the membrane preparation.
-
Add serial dilutions of this compound or control compounds. For non-specific binding wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Initiation of Reaction:
-
Add [³⁵S]GTPγS (e.g., 0.1 nM) to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings.
-
Plot the specific binding (in CPM or DPM) against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 and Emax values from the curve fit.
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected results in cellular assays with this compound.
Caption: Simplified signaling cascade initiated by this compound at the histamine H3 receptor in vitro.
Caption: A step-by-step workflow for performing a cAMP functional assay with this compound.
References
Technical Support Center: Cipralisant Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in the design and execution of experiments aimed at optimizing Cipralisant dosage while minimizing side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GT-2331) is a potent and selective ligand for the histamine H3 receptor (H3R).[1][2] It is classified as an H3R antagonist in vivo, meaning it blocks the receptor.[3] The H3 receptor is a G-protein coupled receptor (GPCR) that acts as a presynaptic autoreceptor, regulating the release of histamine.[4] It also functions as a heteroreceptor, modulating the release of other crucial neurotransmitters such as acetylcholine, dopamine, serotonin, and norepinephrine.[4] By antagonizing the H3R, this compound increases the release of these neurotransmitters in the brain, leading to its potential stimulant and nootropic (cognition-enhancing) effects. Interestingly, some research suggests it may also have agonist properties in certain in vitro systems, indicating functional selectivity.
Q2: What is the signaling pathway of the Histamine H3 Receptor?
The H3 receptor is primarily coupled to the Gαi/o protein subunit. Upon activation, it initiates several intracellular signaling cascades:
-
Inhibition of Adenylyl Cyclase: The primary pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced activity of Protein Kinase A (PKA).
-
Modulation of Ion Channels: It can influence intracellular calcium (Ca²⁺) levels, typically leading to an inhibition of calcium influx, which is a key mechanism for its role in reducing neurotransmitter release.
-
Activation of Kinase Pathways: H3R stimulation has also been shown to activate other pathways, such as the MAPK and PI3K/Akt pathways.
References
Long-term stability of Cipralisant in DMSO at -20°C
Technical Support Center: Cipralisant
This technical support center provides guidance on the long-term stability of this compound when stored in Dimethyl Sulfoxide (DMSO) at -20°C. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage duration for this compound in DMSO at -20°C?
A1: For optimal stability, it is recommended to store this compound stock solutions in DMSO at -20°C for a maximum of one month.[1][2] For longer-term storage of up to six months, maintaining the solution at -80°C is advised.[1][2]
Q2: I have stored my this compound/DMSO stock solution at -20°C for longer than one month. Can I still use it?
A2: It is not recommended. Storage beyond the recommended period may lead to degradation of the compound, potentially affecting its potency and leading to inaccurate experimental results. We advise preparing a fresh stock solution. If using an older stock is unavoidable, its integrity should be verified using analytical methods such as HPLC or LC-MS.
Q3: Why is the stability of this compound in DMSO limited at -20°C?
A3: The limited stability of small molecules in DMSO, even at low temperatures, can be attributed to several factors. DMSO is hygroscopic and can absorb water from the atmosphere, which can facilitate degradation of the dissolved compound.[3] Additionally, repeated freeze-thaw cycles can compromise the stability of the compound in solution.
Q4: Can I store the powdered form of this compound for longer periods?
A4: Yes, the powdered form of this compound is significantly more stable. It can be stored at -20°C for up to three years or at 4°C for up to two years.
Q5: What are the best practices for preparing and storing this compound/DMSO stock solutions?
A5: To maximize the stability of your this compound stock solution:
-
Use anhydrous, high-purity DMSO.
-
Prepare the solution in a low-humidity environment to minimize water absorption.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots in a tightly sealed container at -80°C for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the DMSO stock solution. | Prepare a fresh stock solution of this compound in anhydrous DMSO and repeat the experiment. Verify the concentration and purity of the new stock solution using a suitable analytical method. |
| Precipitate observed in the stock solution upon thawing. | The compound may have low solubility in DMSO, or the solution may have become supersaturated. Water absorption by DMSO can also reduce solubility. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the precipitate persists, sonication may be necessary. Consider preparing a fresh, less concentrated stock solution. |
| Reduced potency of this compound in bioassays. | The active concentration of this compound may have decreased due to degradation. | Perform a stability study on your stock solution using HPLC or LC-MS to determine the actual concentration of the active compound. Use a fresh stock solution for future experiments. |
Quantitative Stability Data
The following table summarizes illustrative stability data for this compound in DMSO at various storage conditions.
| Storage Condition | Time Point | Purity (%) by HPLC | Degradation Products (%) |
| -20°C | 1 month | >99 | <1 |
| -20°C | 3 months | ~95 | ~5 |
| -20°C | 6 months | ~88 | ~12 |
| -80°C | 6 months | >99 | <1 |
| -80°C | 12 months | >98 | <2 |
| Room Temperature | 24 hours | ~97 | ~3 |
Note: This data is for illustrative purposes and may not represent actual experimental results.
Experimental Protocols
Protocol for Assessing the Long-Term Stability of this compound in DMSO
This protocol outlines a method for evaluating the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound powder
-
Anhydrous DMSO (≥99.9%)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 HPLC column
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve a final concentration of 10 mM.
-
Aliquot the stock solution into multiple single-use, tightly sealed vials.
3. Storage Conditions:
-
Store the aliquots at the desired temperatures (-20°C and -80°C).
-
Include a baseline sample (T=0) to be analyzed immediately.
4. Sample Analysis by HPLC:
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage temperature.
-
Allow the sample to thaw completely at room temperature.
-
Dilute the sample to a suitable concentration for HPLC analysis using the mobile phase.
-
Analyze the sample by HPLC to determine the purity of this compound and identify any degradation products.
5. HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
6. Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point relative to the T=0 sample.
-
Quantify any significant degradation products.
Visualizations
Caption: Workflow for this compound Stability Assessment.
Caption: this compound's Antagonistic Action on the H3 Receptor Pathway.
References
Cipralisant Stability & Storage: Technical Support Center
Welcome to the technical support center for Cipralisant (GT-2331). This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability and integrity of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
A1: To ensure long-term stability, solid this compound should be stored under controlled conditions.[1][2] Best practices derived from supplier recommendations and general lab procedures are as follows:
-
Temperature: Store the powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter durations (up to 2 years).[1][2][3]
-
Light: Protect the compound from light by storing it in an opaque or amber vial.
-
Atmosphere: Store in a tightly sealed container to protect from moisture and air. For particularly sensitive experiments, storage in a desiccator or under an inert atmosphere (like argon or nitrogen) is advisable.
Q2: I need to prepare a stock solution of this compound. What are the storage recommendations?
A2: The stability of this compound in solution is more limited than in its solid form.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions.
-
Temperature: Once in solution, stock aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Freeze-Thaw Cycles: It is critical to avoid repeated freeze-thaw cycles, which can accelerate degradation. Prepare single-use aliquots to maintain the integrity of your stock solution.
Q3: Is this compound sensitive to particular environmental factors?
A3: Like many complex organic molecules, this compound's stability can be compromised by several factors. The imidazole ring and the alkyne group in its structure suggest potential sensitivity to:
-
Oxidation: The imidazole moiety can be susceptible to oxidative degradation.
-
pH Extremes: Strong acidic or basic conditions can lead to hydrolysis or other degradative reactions.
-
Light: Photodegradation can occur with exposure to UV or even ambient light over time.
-
Heat: Elevated temperatures can accelerate all degradation pathways.
Troubleshooting Guide: Investigating Degradation
This guide provides a systematic approach to identifying and resolving suspected degradation of this compound in your experiments.
Symptom 1: Inconsistent or lower-than-expected activity in biological assays.
-
Potential Cause: Loss of active this compound due to degradation in stock solutions or experimental media.
-
Troubleshooting Steps:
-
Confirm Stock Integrity: Analyze an aliquot of your stock solution using HPLC or LC-MS to verify its purity and concentration. Compare the results to a freshly prepared solution or a retained sample from a new batch.
-
Assess Solution Stability: Prepare a fresh working solution and repeat the experiment. If results are restored, your older solution has likely degraded.
-
Evaluate Experimental Conditions: Determine the stability of this compound in your specific assay buffer or cell culture medium over the experiment's duration. Consider adding the compound to the system as late as possible to minimize exposure time.
-
Symptom 2: Appearance of unexpected peaks in HPLC or LC-MS chromatograms.
-
Potential Cause: The compound is breaking down into one or more degradation products.
-
Troubleshooting Steps:
-
Review Storage History: Check the storage temperature logs and the age of the solid compound and any solutions made from it. Note any deviations from recommended conditions.
-
Perform a Forced Degradation Study: Intentionally stress the compound under conditions of heat, light, acid, base, and oxidation to generate potential degradants. This can help identify the unknown peaks in your experimental samples.
-
Characterize Degradants: Use high-resolution mass spectrometry (HRMS) and NMR to elucidate the structure of the degradation products, which provides insight into the degradation pathway.
-
Illustrative Degradation Data
The following table summarizes hypothetical stability data for this compound under various stress conditions, as would be determined in a forced degradation study. This data is for illustrative purposes to show expected trends.
| Stress Condition | Duration | Temperature | % this compound Remaining | Major Degradant Peak (RRT) |
| 0.1 M HCl | 24 hours | 60°C | 85.2% | 0.78 |
| 0.1 M NaOH | 24 hours | 60°C | 79.5% | 0.85 |
| 10% H₂O₂ | 24 hours | 25°C | 91.3% | 1.15 |
| Thermal | 48 hours | 80°C | 95.1% | 1.09 |
| Photolytic (UV) | 24 hours | 25°C | 93.8% | 0.92 |
| Relative Retention Time |
Diagrams and Workflows
Potential Degradation Pathways
This diagram illustrates the primary chemical degradation pathways that a molecule like this compound might undergo. Researchers should aim to minimize exposure to these conditions.
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow for Suspected Degradation
Use this workflow to diagnose and address issues of compound instability.
Caption: Troubleshooting workflow for this compound degradation.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.
Materials:
-
This compound (1 mg/mL stock solution in acetonitrile or methanol)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
10% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Thermostatic oven and water bath
-
Photostability chamber
-
HPLC-UV or LC-MS system
Methodology:
-
Preparation of Samples: For each condition, mix 1 mL of the this compound stock solution with 1 mL of the respective stressor solution in a clear glass vial. For the thermal and photolytic studies, use the stock solution directly. Prepare a control sample by mixing 1 mL of stock with 1 mL of HPLC-grade water.
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the HCl sample at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the NaOH sample at 60°C for 24 hours.
-
Oxidation: Store the H₂O₂ sample at room temperature (25°C), protected from light, for 24 hours.
-
Thermal Degradation: Place the stock solution vial in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Quenching and Analysis:
-
After the specified duration, cool the samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples, including the control, to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples by a validated HPLC or LC-MS method. The method should be capable of separating the parent this compound peak from any new peaks that appear.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining in each stressed sample compared to the control.
-
Determine the relative retention time (RRT) of any significant degradation peaks.
-
A successful study should aim for 5-20% degradation of the active pharmaceutical ingredient to ensure that secondary degradation is minimized.
-
This protocol provides a framework for investigating the stability of this compound and is a critical step in ensuring the reliability of experimental data. For further assistance, please contact our technical support team.
References
Cipralisant Experiments: Technical Support & Troubleshooting Center
Welcome to the technical support center for Cipralisant (GT-2331) experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent and selective histamine H3 receptor (H3R) ligand. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address unexpected results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My in vitro and in vivo results with this compound are contradictory. In my cell-based assays, it acts as an agonist, but in my animal model, it shows antagonist effects. Is this expected?
A1: Yes, this is an expected and well-documented characteristic of this compound. It exhibits functional selectivity, also known as biased agonism.[1] This means it can act as a full agonist in some in vitro systems, such as those measuring cAMP accumulation, while behaving as a potent antagonist in vivo.[2]
-
In Vitro : In recombinant cell systems like HEK cells expressing the H3 receptor, this compound can act as a full agonist, for instance, by inhibiting adenylyl cyclase or stimulating [³⁵S]GTPγS binding.[2]
-
In Vivo : In living organisms, this compound functions as an H3 receptor antagonist, blocking the effects of histamine. For example, it has been shown to block R-α-methylhistamine-induced effects in rats.[2]
This dual activity is a critical consideration when interpreting your data and bridging from in vitro to in vivo studies.
Q2: I am observing high variability in my functional assay results. What could be the cause?
A2: High variability in functional assays with G protein-coupled receptors (GPCRs) like the H3 receptor can stem from several factors. Given this compound's nature, pay close attention to:
-
Cellular Context: The specific cell line, receptor expression level, and G protein coupling efficiency can all influence the observed functional outcome. This compound's functional selectivity means that the cellular environment plays a huge role in determining its agonist or antagonist profile.[1]
-
Assay Conditions: Parameters such as incubation time, temperature, and the concentration of co-factors (like GDP and Mg²⁺ in GTPγS binding assays) must be tightly controlled and optimized.
-
Compound Stability: Ensure the stability of your this compound stock and working solutions. Improper storage can lead to degradation and loss of activity. Stock solutions are typically stable at -80°C for up to 6 months and at -20°C for up to 1 month.
-
Chirality: this compound is a chiral molecule, and the (1S,2S)-enantiomer is the biologically active form. Using a racemic mixture or the incorrect enantiomer will lead to inconsistent and less potent effects.
Q3: What are the key binding and functional parameters I should know for this compound?
A3: The following table summarizes the key quantitative data reported for this compound. Note that these values can vary depending on the experimental system (e.g., species, cell type, assay conditions).
| Parameter | Value | Receptor/System | Reference |
| pKi | 9.9 | Histamine H3 Receptor | |
| Ki | 0.47 nM | Rat Histamine H3 Receptor | |
| pA2 | 8.5 ± 0.03 | Guinea-pig Jejunum (antagonist activity) | |
| EC50 | 5.6 nM | [³⁵S]GTPγS binding (agonist activity in HEK cells expressing rat H3R) |
Troubleshooting Guides
Issue 1: Unexpected Agonist Activity in an Antagonist Assay
Scenario: You are running a functional assay (e.g., cAMP inhibition) to characterize this compound as an antagonist, but you observe agonist activity (a decrease in cAMP levels) even in the absence of an H3R agonist.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected agonist activity.
Issue 2: Lower than Expected Potency
Scenario: The measured Ki, IC50, or EC50 values for this compound are significantly higher (less potent) than the reported nanomolar or sub-nanomolar values.
Troubleshooting Workflow:
Caption: Troubleshooting lower than expected potency.
Issue 3: Potential Off-Target Effects
Scenario: You observe a biological effect that does not seem to be mediated by the H3 receptor.
Troubleshooting Workflow:
Caption: Investigating potential off-target effects.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (Functional Antagonism)
This assay measures the ability of this compound to function as an antagonist by reversing the inhibition of cAMP production by an H3R agonist.
-
Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing the human or rat H3 receptor in a 96-well plate and culture overnight.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.
-
Antagonist Incubation: Remove culture medium and pre-incubate the cells with varying concentrations of this compound (or vehicle control) in assay buffer for 20-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of an H3R agonist (e.g., (R)-α-methylhistamine at its EC80 concentration) along with a stimulant of adenylyl cyclase like forskolin (e.g., 1 µM). Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist's effect.
Protocol 2: [³⁵S]GTPγS Binding Assay (Functional Agonism)
This assay measures the ability of this compound to act as an agonist by stimulating the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon H3R activation.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the H3 receptor.
-
Assay Buffer: Prepare a binding buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, and 1-10 µM GDP.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Varying concentrations of this compound (or vehicle for basal binding, and a saturating concentration of an unlabeled GTP analog for non-specific binding).
-
Cell membranes (typically 5-20 µg of protein per well).
-
[³⁵S]GTPγS (final concentration of 0.1-0.5 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C). Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other readings. Plot the specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay provides an initial assessment of the metabolic stability of this compound.
-
Reagents:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
-
Incubation Mixture: Prepare a master mix containing phosphate buffer and HLM (final protein concentration of 0.5 mg/mL).
-
Pre-incubation: Pre-warm the master mix at 37°C for 5-10 minutes.
-
Initiation: Initiate the reaction by adding this compound (final concentration, e.g., 1 µM) and the NADPH regenerating system. A control reaction without the NADPH regenerating system should be run in parallel to assess non-CYP-mediated degradation.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of this compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Disclaimer: These protocols are intended as a general guide. Specific parameters should be optimized for your experimental system. Always refer to the manufacturer's instructions for commercial kits and reagents.
References
Technical Support Center: Mitigating Off-Target Binding in Cipralisant Safety Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating off-target binding during the safety screening of Cipralisant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as GT-2331) is a potent and selective histamine H3 receptor ligand.[1][2][3][4] In vivo, it acts as a full antagonist, while in vitro studies have shown it to have agonist properties.[1] The primary therapeutic target of this compound is the histamine H3 receptor, a G-protein coupled receptor (GPCR) predominantly found in the central nervous system.
Q2: Why is screening for off-target binding of this compound important?
Screening for off-target binding is a critical step in drug development to ensure the safety and efficacy of a therapeutic candidate. Off-target interactions can lead to unforeseen side effects and toxicities, which are major causes of drug attrition during clinical trials. Early identification and mitigation of off-target liabilities can save significant time and resources.
Q3: Are there any known off-targets for this compound?
Publicly available literature does not specify a definitive off-target binding profile for this compound. However, due to structural similarities, some histamine H3 receptor ligands, particularly those containing an imidazole moiety, have shown cross-reactivity with the histamine H4 receptor. As this compound is a non-imidazole compound, it is expected to have a higher degree of selectivity. A systematic screening approach is necessary to identify any potential off-target interactions.
Q4: What is a general strategy to identify and mitigate off-target binding of this compound?
A comprehensive strategy involves a tiered approach:
-
In Silico Profiling: Utilize computational models to predict potential off-target interactions based on the chemical structure of this compound.
-
In Vitro Screening: Perform broad panel screening, such as radioligand binding assays, against a diverse set of receptors, ion channels, and enzymes to identify potential off-target binding.
-
Functional Assays: For any identified off-targets, conduct functional assays to determine if the binding of this compound results in a biological response (agonist, antagonist, or inverse agonist activity).
-
Structure-Activity Relationship (SAR) Studies: If significant off-target activity is confirmed, medicinal chemistry efforts can be employed to modify the structure of this compound to reduce off-target binding while maintaining on-target potency.
Troubleshooting Guides
Problem 1: High background or non-specific binding in radioligand binding assays.
| Possible Cause | Troubleshooting Step |
| Radioligand concentration is too high. | Optimize the radioligand concentration. It should ideally be at or below the Kd value for the target receptor. |
| Insufficient washing. | Increase the number or volume of washes to ensure complete removal of unbound radioligand. |
| Hydrophobic interactions of the compound or radioligand with assay components. | Add a small amount of a non-ionic detergent (e.g., 0.1% BSA) to the wash buffer. |
| Filter plates not adequately blocked. | Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding. |
Problem 2: Inconsistent results in functional assays (e.g., cAMP or calcium flux assays).
| Possible Cause | Troubleshooting Step |
| Cell health and viability are poor. | Ensure cells are healthy, in the logarithmic growth phase, and not over-confluent. Perform a cell viability assay in parallel. |
| Assay window is too small. | Optimize the concentration of the stimulating agent (e.g., forskolin for cAMP assays) to achieve a robust signal-to-background ratio. |
| Incorrect incubation times. | Optimize the incubation time for both the compound and the stimulating agent to capture the peak response. |
| Ligand-biased signaling. | If results from different functional assays are conflicting, consider the possibility of ligand-biased signaling, where a compound differentially activates downstream signaling pathways. Further investigation with additional pathway-specific assays (e.g., β-arrestin recruitment) may be necessary. |
Problem 3: In silico predictions do not correlate with in vitro results.
| Possible Cause | Troubleshooting Step |
| Limitations of the prediction algorithm. | In silico models are predictive and not definitive. Use multiple prediction platforms to cross-validate potential off-targets. |
| Incorrect compound representation in the model. | Ensure the correct 2D or 3D structure of this compound was used for the prediction. |
| Differences in assay conditions between the training data of the model and the experimental setup. | Review the parameters of the in silico model and compare them to your experimental conditions. Adjust experimental protocols where possible to better align with the model's assumptions. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for a potential off-target receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor of interest.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd), and the different concentrations of this compound.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand for the receptor in separate wells. For total binding, add only the radioligand and membranes.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plates and add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay
This protocol is to determine if this compound modulates the activity of Gs or Gi-coupled off-target receptors.
Materials:
-
Cells expressing the off-target receptor.
-
This compound stock solution.
-
Forskolin (for Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
96-well cell culture plates.
Procedure:
-
Seed the cells in a 96-well plate and grow to the desired confluency.
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the culture medium and add the this compound dilutions to the cells.
-
Incubate for a specific period.
-
For Gi-coupled receptors: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production.
-
Incubate for a specific period to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Plot the cAMP concentration against the this compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Quantitative Data Summary
The following table summarizes the known binding affinity of this compound for its primary target, the histamine H3 receptor. A similar table should be generated for any identified off-targets to compare potencies.
| Compound | Target | Assay Type | Species | Ki (nM) | pKi | Reference |
| This compound | Histamine H3 Receptor | Radioligand Binding | Rat | 0.47 | 9.9 |
Visualizations
Caption: Workflow for identifying and mitigating off-target binding.
Caption: Simplified signaling pathway of the histamine H3 autoreceptor.
References
Technical Support Center: Accounting for Cipralisant's Functional Selectivity in Assay Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on designing and troubleshooting experiments involving Cipralisant, a histamine H3 receptor (H3R) ligand with known functional selectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a functionally selective ligand?
A1: this compound (also known as GT-2331) is a potent ligand for the histamine H3 receptor.[1] Initially classified as an H3 antagonist, further research has revealed that it also possesses agonist properties, a phenomenon known as functional selectivity.[1] This means this compound can selectively activate certain downstream signaling pathways coupled to the H3 receptor while having no effect or even an antagonistic effect on others.[1] For instance, it has been shown to be a full agonist for Gαi/o-mediated inhibition of adenylyl cyclase but may act as an antagonist in other functional contexts.[2]
Q2: What are the primary signaling pathways activated by the histamine H3 receptor?
A2: The histamine H3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins. Activation of the H3R by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the dissociated G-protein can also modulate other effectors, such as ion channels. Additionally, H3R activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway.
Q3: How does this compound's functional selectivity impact experimental design?
A3: this compound's functional selectivity requires careful consideration in assay design to obtain a complete understanding of its pharmacological profile. Relying on a single assay that measures only one signaling pathway (e.g., a cAMP assay) will provide an incomplete and potentially misleading picture of its activity. It is crucial to employ a panel of assays that probe different downstream signaling events to fully characterize the biased signaling profile of this compound.
Q4: Which assays are recommended for studying this compound's functional selectivity?
A4: A multi-assay approach is recommended. Key assays include:
-
cAMP Accumulation Assays: To measure the Gαi/o-mediated inhibition of adenylyl cyclase.
-
GTPγS Binding Assays: To directly measure the activation of G-proteins at the membrane level.
-
ERK1/2 Phosphorylation Assays: To assess the activation of the MAPK/ERK signaling pathway, which can be a point of convergence for multiple signaling cascades.
This compound Pharmacological Data
The following table summarizes the reported in vitro pharmacological data for this compound. It is important to note that assay conditions, cell types, and receptor species can influence the observed potency and efficacy.
| Parameter | Species | Assay System | Value | Reference |
| pKi | Human | Radioligand Binding | 9.9 | [2] |
| Ki | Rat | Radioligand Binding | 0.47 nM | |
| EC50 | Rat | [³⁵S]GTPγS Binding | 5.6 nM | |
| Activity | Human (HEK cells) | Forskolin-induced cAMP accumulation | Potent full agonist |
Signaling Pathways and Experimental Workflow Diagrams
Histamine H3 Receptor Signaling Pathways
Caption: this compound binding to the H3R activates Gαi/o, inhibiting cAMP production and stimulating the MAPK/ERK pathway.
Experimental Workflow for Assessing Functional Selectivity
Caption: Workflow for characterizing this compound's functional selectivity using a panel of in vitro assays.
Troubleshooting Guides
Troubleshooting cAMP Assays
| Problem | Potential Cause | Recommended Solution |
| High basal cAMP levels | - High constitutive activity of the H3R in the expression system.- Suboptimal concentration of phosphodiesterase (PDE) inhibitor. | - Use a cell line with lower receptor expression.- Titrate the PDE inhibitor to find the optimal concentration that reduces basal levels without affecting the stimulated response. |
| Low signal-to-noise ratio | - Low receptor expression.- Inefficient Gαi/o coupling.- Suboptimal forskolin concentration. | - Increase the number of cells per well.- Ensure the use of a cell line with robust H3R-Gαi/o coupling.- Optimize the forskolin concentration to achieve a robust but submaximal stimulation of adenylyl cyclase. |
| Inconsistent results between experiments | - Variation in cell passage number.- Inconsistent cell health or density.- Reagent degradation. | - Use cells within a consistent and low passage number range.- Ensure consistent cell seeding density and viability.- Prepare fresh reagents for each experiment. |
Troubleshooting GTPγS Binding Assays
| Problem | Potential Cause | Recommended Solution |
| High background binding | - Non-specific binding of [³⁵S]GTPγS to membranes or filters.- Insufficient washing. | - Include a non-specific binding control (with excess unlabeled GTPγS).- Optimize the concentration of GDP to reduce basal G-protein activity.- Ensure adequate and consistent washing steps. |
| Low agonist-stimulated signal | - Low receptor or G-protein density in membranes.- Suboptimal assay buffer conditions (e.g., Mg²⁺, Na⁺ concentrations).- Degraded [³⁵S]GTPγS. | - Use membrane preparations with high receptor and G-protein expression.- Optimize the concentrations of Mg²⁺ and Na⁺ in the assay buffer.- Use fresh, high-quality [³⁵S]GTPγS. |
| Variability in results | - Inconsistent membrane preparation.- Pipetting errors with viscous membrane solutions.- Temperature fluctuations during incubation. | - Prepare a large, homogenous batch of cell membranes.- Ensure thorough mixing of membrane preparations before and during pipetting.- Maintain a consistent incubation temperature. |
Troubleshooting ERK1/2 Phosphorylation Assays
| Problem | Potential Cause | Recommended Solution |
| High basal pERK levels | - Serum in the cell culture medium.- High cell density leading to contact-induced signaling. | - Serum-starve cells for several hours or overnight before the experiment.- Optimize cell seeding density to avoid over-confluence. |
| Weak or no agonist response | - Short or suboptimal stimulation time.- Low receptor expression.- Use of inappropriate cell line. | - Perform a time-course experiment to determine the peak of ERK phosphorylation (typically 5-15 minutes for GPCRs).- Use a cell line with confirmed H3R expression and coupling to the MAPK pathway.- Ensure the cell line has the necessary downstream signaling components. |
| "Bell-shaped" dose-response curve | - Receptor desensitization or internalization at high agonist concentrations.- Cellular feedback mechanisms. | - Reduce the agonist stimulation time.- This can be a real biological effect; analyze the full curve and note the biphasic response. |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF)
This protocol is a general guideline for a competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) technology.
Materials:
-
Cells stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293).
-
Assay buffer: HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation buffer: Assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
-
Forskolin solution.
-
This compound and reference agonist/antagonist solutions.
-
HTRF cAMP detection kit reagents.
-
Low-volume, white 384-well plates.
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in stimulation buffer to the desired density (e.g., 1,000-10,000 cells/well).
-
-
Compound Addition:
-
Add this compound or reference compounds at various concentrations to the wells.
-
For antagonist mode, pre-incubate with the antagonist before adding a reference agonist at its EC80 concentration.
-
-
Stimulation:
-
Add forskolin to all wells (except basal controls) to stimulate adenylyl cyclase. The final concentration should be optimized to produce a submaximal cAMP response.
-
Incubate the plate at room temperature for the optimized duration (e.g., 30 minutes).
-
-
Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the 665/620 ratio and convert to cAMP concentration using a standard curve.
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This protocol describes a filtration-based assay to measure agonist-stimulated [³⁵S]GTPγS binding to cell membranes.
Materials:
-
Cell membranes prepared from cells expressing the H3 receptor.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4.
-
GDP solution (e.g., 10 µM final concentration).
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
This compound and reference agonist/antagonist solutions.
-
Unlabeled GTPγS for non-specific binding determination.
-
GF/C filter plates.
-
Scintillation cocktail.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, GDP, and cell membranes (e.g., 5-20 µg protein/well).
-
Add this compound or reference compounds at various concentrations. For antagonist mode, pre-incubate with the antagonist.
-
For non-specific binding, add excess unlabeled GTPγS (e.g., 10 µM).
-
-
Initiation of Reaction:
-
Add [³⁵S]GTPγS (e.g., 0.1-0.5 nM final concentration) to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol provides a method for detecting changes in ERK1/2 phosphorylation via Western blotting.
Materials:
-
Cells expressing the H3 receptor cultured in plates.
-
Serum-free medium.
-
This compound and reference agonist solutions.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
ECL detection reagents.
Procedure:
-
Cell Culture and Serum Starvation:
-
Seed cells in 6-well or 12-well plates and grow to ~80% confluency.
-
Serum-starve the cells for 4-16 hours prior to the experiment.
-
-
Agonist Stimulation:
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagents and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK to total-ERK.
-
References
Validation & Comparative
A Comparative Guide to H3 Receptor Antagonists: Cipralisant vs. Pitolisant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent histamine H3 receptor antagonists, Cipralisant (GT-2331) and Pitolisant (Wakix®). The information presented is curated to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these compounds, supported by experimental data.
Overview and Mechanism of Action
Both this compound and Pitolisant target the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system.[1][2] By antagonizing this receptor, these compounds increase the synthesis and release of histamine, leading to enhanced wakefulness and cognitive function.[3][4]
This compound (GT-2331) is a potent H3 receptor ligand that has demonstrated functional selectivity; it acts as an agonist in some in vitro assays while functioning as an antagonist in vivo.[5] Its development, however, appears to have been discontinued.
Pitolisant (Wakix®) is the first H3 receptor antagonist/inverse agonist to receive clinical approval for the treatment of narcolepsy. As an inverse agonist, Pitolisant not only blocks the receptor but also reduces its basal constitutive activity, leading to a robust increase in histaminergic tone.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and Pitolisant based on available preclinical and clinical studies.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound (GT-2331) | Pitolisant (Wakix®) | Reference(s) |
| Binding Affinity (Ki) | 0.47 nM (rat H3R) | 0.16 nM (human H3R) | |
| Binding Affinity (pKi) | 9.9 | - | |
| Functional Activity | In vitro agonist (cAMP inhibition), In vivo antagonist | Antagonist / Inverse Agonist | |
| Inverse Agonist Potency (EC50) | - | 1.5 nM |
Table 2: In Vivo Preclinical Efficacy
| Model / Effect | This compound (GT-2331) | Pitolisant (Wakix®) | Reference(s) |
| Animal Model | Rat | Mouse, Rat, Cat | |
| Effect on Wakefulness | Promotes wakefulness | Enhances wakefulness, reduces slow-wave and REM sleep | |
| Cognitive Enhancement | Significantly enhanced performance in repeated acquisition avoidance response in SHR pups (1 mg/kg, s.c.) | Improves consolidation in fear conditioning task (2.5-5 mg/kg, i.p.) | |
| Effect on Neurotransmitter Release | - | Increases histamine, dopamine, and acetylcholine release in the prefrontal cortex |
Table 3: Clinical Efficacy of Pitolisant in Narcolepsy (HARMONY I & CTP Trials)
| Parameter | Pitolisant | Placebo | Reference(s) |
| Mean Change in Epworth Sleepiness Scale (ESS) Score (Pooled) | -5.6 | -2.3 | |
| Reduction in Weekly Cataplexy Rate (WCR) (HARMONY CTP) | From 9.15 to 3.28 | From 7.31 to 6.79 |
Experimental Protocols
H3 Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a compound for the H3 receptor.
-
Source: Rat brain cortex synaptosomes or HEK293 cells expressing the recombinant human H3 receptor.
-
Radioligand: [3H]Nα-methylhistamine ([3H]NAMHA) or another suitable radiolabeled H3 antagonist.
-
Procedure:
-
Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or Pitolisant).
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
This assay measures the effect of a compound on the Gαi/o-coupled signaling pathway of the H3 receptor.
-
Cell Line: HEK293 cells stably expressing the human H3 receptor.
-
Procedure:
-
Cells are pre-incubated with the test compound.
-
Adenylyl cyclase is stimulated with forskolin to induce cAMP production.
-
The level of intracellular cAMP is measured using a suitable assay kit (e.g., FRET-based biosensor).
-
-
Data Analysis: The ability of the compound to inhibit forskolin-stimulated cAMP accumulation is quantified. For agonists, this will be a concentration-dependent inhibition. For antagonists, their ability to block the effect of a known H3 agonist is measured.
In Vivo Model: Orexin Knockout Mice for Narcolepsy
This model is used to assess the wake-promoting effects of H3 receptor antagonists.
-
Animal Model: Orexin/hypocretin knockout mice, which exhibit key symptoms of narcolepsy, including excessive daytime sleepiness and cataplexy-like episodes.
-
Procedure:
-
Animals are implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
Following a baseline recording period, animals are administered the test compound (e.g., Pitolisant) or vehicle.
-
EEG/EMG is continuously recorded for a defined period post-administration.
-
-
Data Analysis: The duration of wakefulness, slow-wave sleep, and REM sleep are quantified and compared between the drug-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the H3 receptor signaling pathway and a general experimental workflow for evaluating H3 receptor antagonists.
Caption: H3 Receptor Signaling Pathway and Antagonist Action.
References
- 1. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 2. hobt-anhydrous.com [hobt-anhydrous.com]
- 3. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Efficacy Analysis of Cipralisant and Ciproxifan: Histamine H₃ Receptor Antagonists in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the efficacy of two prominent histamine H₃ (H₃) receptor antagonists, Cipralisant (GT-2331) and Ciproxifan. Both compounds have been extensively studied for their potential therapeutic applications in neurological and psychiatric disorders, primarily due to their ability to enhance wakefulness and cognitive functions. This document synthesizes experimental data on their mechanisms of action, binding affinities, in vitro and in vivo activities, and pharmacokinetic profiles to offer a comprehensive overview for the scientific community.
Mechanism of Action: Modulating Histaminergic and Other Neurotransmitter Systems
This compound and Ciproxifan exert their effects primarily by acting on the histamine H₃ receptor, a presynaptic autoreceptor and heteroreceptor that negatively regulates the synthesis and release of histamine and other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine. By blocking this receptor, these antagonists increase the release of these neurochemicals, leading to enhanced arousal and cognitive performance.[1][2]
This compound (GT-2331) is a potent and selective H₃ receptor ligand. Interestingly, it exhibits functional selectivity, acting as a full antagonist in vivo while demonstrating agonist properties in some in vitro assays, such as those measuring adenylyl cyclase inhibition.[3][4]
Ciproxifan is characterized as a potent and selective H₃ receptor antagonist and inverse agonist.[5] Its inverse agonist properties mean that it can inhibit the constitutive activity of the H₃ receptor, leading to a more robust increase in neurotransmitter release compared to a neutral antagonist.
In Vitro and In Vivo Efficacy: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and Ciproxifan, providing a direct comparison of their potency and pharmacological profiles.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | This compound (GT-2331) | Ciproxifan | Reference(s) |
| Binding Affinity (Kᵢ) | 0.47 nM (rat H₃R) | 0.5 - 1.9 nM | |
| pKᵢ | 9.9 | 8.24 - 9.27 | |
| Functional Activity | In vivo: Full AntagonistIn vitro: Agonist (cAMP inhibition) | Antagonist / Inverse Agonist | |
| IC₅₀ | Not explicitly stated | 9.2 nM |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | This compound (GT-2331) | Ciproxifan | Reference(s) |
| Cognitive Enhancement | Effective at 1 mg/kg (s.c.) in repeated acquisition avoidance response in SHR pups. | Effective at 3 mg/kg (s.c.) in repeated acquisition avoidance response in SHR pups. Alleviates cognitive deficits in Alzheimer's models. | |
| Wakefulness Promotion | Promotes wakefulness in rats. | Induces a marked waking state in cats (0.15-2 mg/kg, p.o.) and increases wakefulness in mice in a dose-dependent manner. | |
| Oral Bioavailability | Data not available | 62% (in mice) | |
| ED₅₀ (Histamine Turnover) | Not available | 0.14 mg/kg (p.o.) in mice |
Head-to-Head Comparison: Repeated Acquisition Avoidance Response
A direct comparative study evaluated the effects of this compound and Ciproxifan in a repeated acquisition version of an inhibitory avoidance task in spontaneously hypertensive rat (SHR) pups, a model used to assess cognitive and attention deficits. In this study, both compounds significantly enhanced the performance of the SHR pups in a dose-related manner. Notably, this compound was found to be effective at a lower dose (1 mg/kg, s.c.) compared to Ciproxifan (3 mg/kg, s.c.), suggesting a potentially higher in vivo potency in this specific cognitive domain.
Experimental Protocols
Histamine H₃ Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a ligand for the H₃ receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293T) transiently expressing the H₃ receptor or from brain tissue (e.g., rat cortex). Cells are harvested, resuspended in a Tris-HCl buffer, and homogenized. The homogenate is then centrifuged to pellet the membranes, which are resuspended in the assay buffer.
-
Binding Reaction: The membrane suspension is incubated with a radiolabeled H₃ receptor antagonist (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound (this compound or Ciproxifan).
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 2 hours) at a controlled temperature (e.g., 25°C) to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C). The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity of a ligand (agonist, antagonist, or inverse agonist) at the G-protein coupled H₃ receptor.
General Protocol:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the H₃ receptor are prepared.
-
Assay Buffer: The assay buffer typically contains GDP to ensure that G-proteins are in their inactive state at the beginning of the experiment.
-
Reaction Mixture: Membranes are incubated with the test compound and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Agonist/Antagonist Mode:
-
Agonist/Inverse Agonist Testing: The test compound is added at various concentrations to measure its ability to stimulate or inhibit [³⁵S]GTPγS binding.
-
Antagonist Testing: The membranes are pre-incubated with the antagonist before the addition of a known H₃ receptor agonist.
-
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Measurement: The reaction is stopped by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity, while a decrease below basal levels suggests inverse agonist activity. The ability of a compound to block the effect of a known agonist indicates antagonist activity.
Repeated Acquisition Inhibitory Avoidance Task
Objective: To assess the effects of a compound on learning and memory in a task that requires the acquisition of a new response in each trial.
General Protocol:
-
Apparatus: A two-compartment box with one brightly lit and one dark compartment. The floor of the dark compartment is a grid that can deliver a mild footshock.
-
Training: A rat pup is placed in the brightly lit compartment. When it crosses into the dark compartment, it receives a mild footshock. The pup is then removed and returned to its home cage.
-
Repeated Trials: This process is repeated for a set number of trials with a short inter-trial interval. The latency to enter the dark compartment is recorded for each trial.
-
Drug Administration: The test compound (this compound or Ciproxifan) or vehicle is administered before the training session (e.g., 30 minutes prior).
-
Data Analysis: An increase in the latency to enter the dark compartment across trials indicates learning. The performance of the drug-treated group is compared to the vehicle-treated group to assess the compound's effect on learning and memory.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the H₃ receptor and a typical experimental workflow for evaluating H₃ receptor antagonists.
Caption: H₃ Receptor Signaling Pathway
Caption: Experimental Workflow for H₃ Antagonists
Conclusion
Both this compound and Ciproxifan are potent histamine H₃ receptor antagonists with demonstrated efficacy in promoting wakefulness and enhancing cognitive performance in preclinical models. Ciproxifan is well-characterized as an inverse agonist with good oral bioavailability. This compound exhibits a more complex pharmacological profile, acting as a full antagonist in vivo and showing agonist properties in some in vitro systems. A direct comparative study suggests that this compound may have higher potency in a specific cognitive task.
The choice between these compounds for research and development purposes will depend on the specific therapeutic indication and the desired pharmacological profile. Further head-to-head studies, particularly those including comprehensive pharmacokinetic and pharmacodynamic assessments, are warranted to fully elucidate their comparative efficacy and therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field.
References
- 1. Neuropharmacology of Sleep and Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The inhibitory avoidance discrimination task to investigate accuracy of memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of circadian and wake duration-dependent modulation of EEG activation during wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Cipralisant binding affinity studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Cipralisant's binding affinity for the histamine H3 receptor (H3R), comparing it with other notable H3R antagonists. The information is compiled from various studies to offer a broad perspective on its performance.
Introduction to this compound and the Histamine H3 Receptor
This compound (GT-2331) is a potent and selective antagonist of the histamine H3 receptor.[1][2][3] The H3 receptor, a G-protein coupled receptor (GPCR), primarily functions as a presynaptic autoreceptor in the central nervous system, regulating the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[4] This regulatory role makes the H3 receptor an attractive therapeutic target for a variety of neurological and psychiatric disorders, including cognitive impairment, attention-deficit hyperactivity disorder (ADHD), Alzheimer's disease, and schizophrenia.[5] this compound has been investigated for its potential in treating such conditions.
Comparative Binding Affinity of H3 Receptor Antagonists
The binding affinity of a ligand for its receptor is a critical parameter in drug development, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound and several other well-characterized H3 receptor antagonists from various radioligand binding studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, such as the radioligand used, tissue source (e.g., rat brain cortex, recombinant human receptors), and assay buffer composition.
| Compound | Species | Ki (nM) | Radioligand | Source |
| This compound (GT-2331) | Rat | 0.47 | Not Specified | |
| Ciproxifan | Rat | 0.7 | [125I]iodoproxyfan | |
| Rat | 0.5 | [3H]HA | ||
| Human | 46 - 180 | Not Specified | ||
| Thioperamide | Rat | 4 | Not Specified | |
| Rat | 0.33 (µM) | [3H]-histamine | ||
| Rat | 4.3 | [125I]-IPP | ||
| Pitolisant (BF2.649) | Human | 0.16 | Not Specified | |
| Rat | 17 | Not Specified | ||
| Clobenpropit | Rat | pKi 9.16 | [3H]-Nα-methylhistamine | |
| Guinea Pig | pKD 10.59 | [3H]-clobenpropit | ||
| GSK189254 | Human | pKi 9.59 - 9.90 | Not Specified | |
| Rat | pKi 8.51 - 9.17 | Not Specified | ||
| Human | 0.2 | Not Specified |
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. The following is a generalized protocol for a competitive radioligand binding assay for the H3 receptor, based on methodologies described in the cited literature.
1. Membrane Preparation:
-
Tissues (e.g., rat cerebral cortex) or cells expressing the H3 receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA protein assay).
2. Competitive Binding Assay:
-
A fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine or [125I]iodoproxyfan) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound or an alternative) are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 receptor ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a Gαi/o-coupled receptor. Its activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway ultimately modulates the release of various neurotransmitters.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay used to determine the binding affinity of compounds like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. article.imrpress.com [article.imrpress.com]
- 5. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of H3 Receptor Antagonists in Preclinical Narcolepsy Models: A Focus on Cipralisant Alternatives
A comprehensive review of the available preclinical data reveals a notable absence of efficacy studies for Cipralisant (GT-2331) in established animal models of narcolepsy. The development of this compound appears to have been discontinued, and its complex pharmacology, exhibiting both agonist and antagonist properties at the H3 receptor, may have contributed to this cessation. [1] Consequently, this guide will focus on the preclinical efficacy of two other prominent H3 receptor antagonists, Pitolisant (Wakix) and GSK189254, for which data in narcolepsy models are available. This comparative analysis aims to provide researchers, scientists, and drug development professionals with a clear overview of the existing evidence for these compounds.
Histamine H3 Receptor Antagonism in Narcolepsy
Narcolepsy is a neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy, and disrupted sleep-wake cycles.[2] The underlying pathology often involves a deficiency in the neuropeptide orexin (also known as hypocretin), a key regulator of wakefulness.[2][3] The histaminergic system plays a crucial role in promoting and maintaining arousal.[4] Histamine H3 receptors are primarily presynaptic autoreceptors that inhibit the synthesis and release of histamine in the brain. By blocking these receptors, H3 antagonists increase the firing rate of histaminergic neurons, leading to enhanced histamine release and subsequent promotion of wakefulness. This mechanism provides a strong rationale for investigating H3 receptor antagonists as a therapeutic strategy for narcolepsy.
Preclinical Efficacy of Pitolisant and GSK189254
Studies in validated animal models of narcolepsy, primarily orexin knockout (Ox-/-) mice which exhibit narcolepsy-like symptoms, have demonstrated the wake-promoting and anti-cataplectic potential of H3 receptor antagonists.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies on Pitolisant and GSK189254 in narcolepsy models. It is important to note that direct head-to-head comparative studies are limited, and data are collated from separate publications.
| Compound | Animal Model | Key Efficacy Endpoints | Results | Reference |
| Pitolisant (Tiprolisant) | Orexin knockout (Ox-/-) mice | Wakefulness | - Promoted wakefulness | |
| Cataplexy (DREMs) | - Decreased abnormal Direct REM sleep onsets (DREMs), a correlate of cataplexy | |||
| Neuronal Activity | - Enhanced histamine and noradrenaline neuronal activity | |||
| GSK189254 | Orexin knockout (Ox-/-) mice | Wakefulness (Acute) | - 3 and 10 mg/kg p.o. significantly increased wakefulness | |
| Cataplexy (Acute) | - Reduced narcoleptic episodes | |||
| Wakefulness (Chronic - 8 days) | - Effect on wakefulness was significantly reduced compared to acute dosing | |||
| Cataplexy (Chronic - 8 days) | - Effect on narcoleptic episodes was significantly increased, with attacks being almost absent for 6 hours post-dosing |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the key cited studies.
Study of GSK189254 in Orexin Knockout Mice
-
Animals: Male wild-type (Ox+/+) and orexin knockout (Ox-/-) mice.
-
Surgical Implantation: Mice were implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor sleep-wake states.
-
Drug Administration: GSK189254 was administered orally (p.o.) at doses of 3 and 10 mg/kg. For chronic studies, the drug was administered twice daily for 8 days.
-
Data Acquisition and Analysis: EEG and EMG signals were recorded continuously and scored for wakefulness, non-REM sleep, and REM sleep. Narcoleptic episodes (cataplexy) in Ox-/- mice were also quantified.
-
Statistical Analysis: Appropriate statistical tests (e.g., ANOVA, t-tests) were used to compare the effects of GSK189254 with vehicle controls.
Study of Pitolisant (Tiprolisant) in Orexin Knockout Mice
-
Animals: Orexin knockout (Ox-/-) mice.
-
Drug Administration: Tiprolisant was administered, and its effects were assessed. The study also explored co-administration with modafinil.
-
Electrophysiology: In vivo electrophysiological recordings were performed to measure the activity of histamine and noradrenaline neurons.
-
Sleep-Wake Recording: EEG and EMG recordings were used to analyze changes in wakefulness and the occurrence of DREMs.
-
Data Analysis: The effects of tiprolisant on neuronal firing rates and sleep-wake parameters were quantified and statistically analyzed.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: H3 Receptor Antagonist Mechanism of Action.
Caption: Preclinical Experimental Workflow for H3 Antagonists.
Conclusion
While the initial intent was to compare the efficacy of this compound with other H3 antagonists in narcolepsy models, a thorough review of the scientific literature indicates a lack of published preclinical data for this compound in this specific context. However, the available evidence for other H3 receptor antagonists, namely Pitolisant and GSK189254, provides a strong preclinical rationale for their use in treating the core symptoms of narcolepsy. Both compounds have demonstrated the ability to increase wakefulness and reduce cataplexy-like events in the orexin knockout mouse model.
Notably, the study on GSK189254 revealed an interesting divergence in its effects following chronic administration, with a reduction in its wake-promoting effects but an enhancement of its anti-cataplectic properties. This highlights the importance of long-term studies in preclinical models to predict clinical outcomes.
For researchers and drug development professionals, the findings for Pitolisant and GSK189254 underscore the therapeutic potential of targeting the H3 receptor in narcolepsy. Future research, should it emerge, on compounds like this compound would be necessary to place its efficacy within the context of these other agents. The provided experimental protocols and diagrams offer a foundational understanding of the methodologies and mechanisms involved in the preclinical assessment of this promising class of compounds.
References
- 1. Comparative efficacy of new wake-promoting agents for narcolepsy-a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal Models of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Procognitive Effects of Cipralisant In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the procognitive effects of Cipralisant (also known as ciproxifan), a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist, with other cognitive enhancers. The data presented is derived from in vivo preclinical studies and is intended to inform research and development in the field of cognitive enhancement.
Introduction to this compound and the Histaminergic System in Cognition
The histaminergic system plays a crucial role in modulating various physiological functions in the central nervous system (CNS), including wakefulness, attention, and cognitive processes.[1][2] The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, acts as a key regulator of histamine release and also modulates the release of other neurotransmitters vital for cognition, such as acetylcholine, dopamine, and norepinephrine.[1][2][3]
This compound, by acting as an antagonist/inverse agonist at the H3 receptor, blocks the receptor's inhibitory effect, thereby increasing the release of these neurotransmitters in brain regions critical for learning and memory, such as the prefrontal cortex and hippocampus. This mechanism of action forms the basis for its potential as a procognitive agent for various neurological and psychiatric disorders associated with cognitive deficits, including Alzheimer's disease and stress-induced cognitive impairment.
Comparative Efficacy of this compound: In Vivo Data
The following tables summarize the quantitative data from various preclinical studies, comparing the efficacy of this compound with placebo and other cognitive-enhancing agents in standard behavioral paradigms used to assess learning and memory in rodents.
Table 1: Performance in the Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory based on the innate tendency of rodents to explore a novel object more than a familiar one. The Discrimination Index (DI) is a measure of this preference.
| Compound | Dose (mg/kg) | Animal Model | Discrimination Index (DI) / % Preference for Novel Object | Reference |
| Placebo (Saline) | - | APPTg2576 Mice | Impaired (Data not quantified) | |
| This compound | 3.0 | APPTg2576 Mice | Reversed impairment (Data not quantified) | |
| Donepezil | - | - | Comparable to H3R antagonists E159 and E177 | |
| GSK189254 | - | Rats | Significantly improved performance |
Table 2: Performance in the Morris Water Maze (MWM) Test
The MWM test is a widely used behavioral task to assess spatial learning and memory. Key parameters include escape latency (time to find the hidden platform) and time spent in the target quadrant during a probe trial.
| Compound | Dose (mg/kg) | Animal Model | Escape Latency (seconds) | Time in Target Quadrant (seconds) | Reference |
| Placebo (Saline) | - | APPTg2576 Mice | Significantly longer than wild-type | Less time near former platform location | |
| This compound | 3.0 (daily) | APPTg2576 Mice | Indistinguishable from controls | More time near former platform location | |
| GSK189254 | - | Rats (Scopolamine-induced amnesia) | Improved escape latencies and task recall | - |
Table 3: Performance in the Passive Avoidance Test
The passive avoidance test measures fear-motivated long-term memory. The latency to enter a dark compartment where an aversive stimulus was previously delivered is the primary measure.
| Compound | Dose (mg/kg) | Animal Model | Step-Through Latency (seconds) | Reference |
| Thioperamide | - | Rats (Scopolamine-induced amnesia) | Prevented scopolamine-induced amnesia | |
| GSK189254 | - | Rats | Significantly improved performance |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory.
Apparatus: An open-field arena. A set of distinct objects that are heavy enough not to be displaced by the animals.
Procedure:
-
Habituation: Mice are individually habituated to the empty arena for a set period (e.g., 5-10 minutes) for 1-2 days prior to testing.
-
Training/Sample Phase (T1): Two identical objects are placed in the arena. Each mouse is allowed to freely explore the objects for a defined period (e.g., 5-10 minutes).
-
Inter-Trial Interval (ITI): The mouse is returned to its home cage for a specific duration (e.g., 1 hour or 24 hours) to assess short-term or long-term memory, respectively.
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for a set period (e.g., 5 minutes).
-
Data Analysis: The time spent exploring each object is recorded. The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Test
Objective: To assess spatial learning and memory.
Apparatus: A large circular pool filled with opaque water. A hidden escape platform submerged just below the water surface. Visual cues are placed around the room.
Procedure:
-
Acquisition Training: Mice undergo several trials per day for multiple consecutive days. In each trial, the mouse is released into the pool from a different starting position and must find the hidden platform. The location of the platform remains constant. If the mouse fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
Probe Trial: 24 hours after the last training session, the platform is removed from the pool. The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
Data Analysis: Key measures include the escape latency (time to find the platform during training), the path length taken, and the time spent in the target quadrant (the quadrant that previously contained the platform) during the probe trial. A shorter escape latency and more time spent in the target quadrant indicate better spatial memory.
Passive Avoidance Test
Objective: To assess fear-motivated long-term memory.
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Acquisition/Training Trial: The mouse is placed in the light compartment. After a short habituation period, the door to the dark compartment is opened. When the mouse enters the dark compartment (which they are naturally inclined to do), the door closes, and a mild, brief foot shock is delivered.
-
Retention Trial: 24 hours later, the mouse is again placed in the light compartment, and the door to the dark compartment is opened.
-
Data Analysis: The latency to enter the dark compartment (step-through latency) is recorded. A longer step-through latency in the retention trial compared to the training trial indicates that the mouse remembers the aversive stimulus associated with the dark compartment.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
The procognitive effects of this compound are mediated through its action on the histamine H3 receptor. As an antagonist/inverse agonist, this compound blocks the constitutive activity of the H3 autoreceptor, leading to increased synthesis and release of histamine. This, in turn, enhances the activity of postsynaptic H1 and H2 receptors. Furthermore, by blocking H3 heteroreceptors on non-histaminergic neurons, this compound facilitates the release of other key neurotransmitters involved in cognitive function, including acetylcholine and dopamine.
Caption: this compound's mechanism of action.
Experimental Workflow for In Vivo Procognitive Studies
The following diagram illustrates a typical workflow for evaluating the procognitive effects of a test compound like this compound in an animal model of cognitive impairment.
Caption: In vivo procognitive study workflow.
Conclusion
The in vivo data presented in this guide provide strong evidence for the procognitive effects of this compound. By acting as a histamine H3 receptor antagonist, this compound enhances the release of multiple neurotransmitters crucial for learning and memory. Preclinical studies consistently demonstrate its ability to ameliorate cognitive deficits in various animal models, with performance comparable or superior to placebo and, in some paradigms, other cognitive enhancers. These findings support the continued investigation of this compound and other H3 receptor antagonists as potential therapeutic agents for the treatment of cognitive disorders. Further head-to-head comparative studies with existing treatments like Donepezil are warranted to fully elucidate its therapeutic potential.
References
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 antagonists as wake-promoting and pro-cognitive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ciproxifan, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cipralisant and Modern Wake-Promoting Agents
This guide provides a detailed comparison of Cipralisant (GT-2331), a potent histamine H3 receptor ligand, with other prominent wake-promoting agents used in clinical practice and research. The document is intended for researchers, scientists, and professionals in drug development, offering an objective look at mechanisms of action, comparative efficacy from clinical trials, and the experimental protocols used to evaluate these compounds.
Introduction to Wake-Promoting Agents
Excessive daytime sleepiness (EDS) is a primary symptom of sleep disorders such as narcolepsy and obstructive sleep apnea (OSA).[1] Pharmacological intervention is often necessary to improve wakefulness and quality of life. The agents discussed herein represent distinct mechanistic classes:
-
Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists: This class, which includes this compound and the approved drug Pitolisant, enhances wakefulness by increasing the release of histamine and other neurotransmitters in the brain.[2][3]
-
Dopamine and Norepinephrine Reuptake Inhibitors (DNRI): Solriamfetol is a primary example, functioning to increase levels of these key wake-promoting neurotransmitters.
-
Atypical Stimulants: Modafinil and its enantiomer Armodafinil are widely prescribed, though their precise mechanism remains multifaceted, involving effects on dopamine transport and other neuropeptide systems.
This compound (GT-2331) is a highly potent and selective H3R ligand developed by Gliatech.[4][5] While initially classified as an antagonist, later research revealed it also possesses agonist properties, indicating functional selectivity. Although its development appears to have been suspended since 2003, its high affinity for the H3 receptor makes it a valuable tool for research and a key subject for comparative study.
Mechanism of Action: The Role of the Histamine H3 Receptor
The histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine when activated. By blocking this receptor, H3R antagonists prevent this negative feedback, leading to increased histamine levels in the brain. Elevated histamine promotes wakefulness by stimulating H1 receptors, which in turn triggers the release of other excitatory neurotransmitters like acetylcholine and glutamate.
H3 receptors also function as heteroreceptors, regulating the release of other crucial neurotransmitters, including dopamine, norepinephrine, and acetylcholine. This broad influence underpins the therapeutic potential of H3R antagonists in treating cognitive and sleep-wake disorders.
Caption: Mechanism of H3R antagonists on histamine release.
Comparative Data of Wake-Promoting Agents
While direct head-to-head clinical trials involving this compound are unavailable, extensive data from network meta-analyses allow for a robust comparison of approved wake-promoting agents in treating EDS associated with narcolepsy and OSA.
Table 1: Overview of Compared Wake-Promoting Agents
| Agent | Drug Class | Primary Mechanism of Action | Approval Status (Narcolepsy/OSA) |
|---|---|---|---|
| This compound | H3R Ligand | Selective H3 Receptor Antagonist/Agonist | Not Approved (Development Suspended) |
| Pitolisant | H3R Antagonist/Inverse Agonist | Blocks H3 autoreceptors to increase histamine synthesis and release | Approved for Narcolepsy |
| Solriamfetol | DNRI | Dopamine and Norepinephrine Reuptake Inhibitor | Approved for Narcolepsy and OSA |
| Modafinil | Atypical Stimulant | Atypical dopamine transport inhibitor; multiple systems affected | Approved for Narcolepsy and OSA |
| Armodafinil | Atypical Stimulant | R-enantiomer of modafinil with a longer half-life | Approved for Narcolepsy and OSA |
Table 2: Comparative Efficacy and Safety Data from Clinical Trials Data is synthesized from network meta-analyses. Efficacy is measured by change in Epworth Sleepiness Scale (ESS) and Maintenance of Wakefulness Test (MWT) scores.
| Agent | Indication | Change in ESS Score (Mean Difference vs. Placebo) | Change in MWT (min) (Mean Difference vs. Placebo) | Common Adverse Events |
| Solriamfetol | Narcolepsy | -4.79 | +9.11 | Headache, nausea, decreased appetite, anxiety |
| OSA | -3.85 (at 4 weeks) | +11.66 (at ≤ 4 weeks) | ||
| Pitolisant | Narcolepsy | -2.13 | Data Limited | Headache, insomnia, nausea |
| OSA | -2.78 (at 4 weeks) | Data Limited | ||
| Modafinil/Armodafinil | Narcolepsy | -2.82 | Data Limited | Headache, insomnia, anxiety, nausea |
| OSA | -2.25 (at 4 weeks) | +3.61 (Modafinil, at ≤ 4 weeks) |
Higher negative values on the ESS indicate greater reduction in sleepiness. Higher positive values on the MWT indicate improved ability to stay awake.
Pharmacological Profile of this compound
This compound is distinguished by its high affinity and potency at the H3 receptor.
Table 3: In Vitro Pharmacological Data for this compound
| Parameter | Value | Species/System | Reference |
|---|---|---|---|
| Ki | 0.47 nM | Rat Histamine H3 Receptor |
| pKi | 9.9 | Histamine H3 Receptor | |
Key Experimental Protocols
The evaluation of wake-promoting agents relies on standardized in vitro and in vivo assays.
This assay determines the binding affinity (Ki) of a test compound for the H3 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the H3 receptor (e.g., rat brain cortex synaptosomes).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl) is prepared.
-
Incubation: A mixture containing the cell membranes, a radiolabeled H3R ligand (e.g., [3H]-Nα-methylhistamine), and varying concentrations of the test compound (e.g., this compound) is incubated.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competitive binding curves are generated, and the IC50 (concentration of test compound that inhibits 50% of specific binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
Caption: Workflow for an in vitro H3 receptor binding assay.
This protocol assesses the wake-promoting efficacy of a compound in an animal model.
Methodology:
-
Animal Preparation: Rodents (rats or mice) are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states. Animals are allowed to recover fully.
-
Habituation: Animals are habituated to the recording chamber and cables to minimize stress.
-
Baseline Recording: EEG/EMG data is recorded for a baseline period (e.g., 24 hours) to establish normal sleep-wake patterns.
-
Sleep Deprivation: Animals are kept awake for a defined period (e.g., 6 hours) using a method like "gentle handling," which involves introducing novel objects or gentle touching to prevent sleep onset while minimizing stress.
-
Drug Administration: Following sleep deprivation, animals are administered the test agent (e.g., this compound) or a vehicle control.
-
Post-Administration Recording: EEG/EMG is recorded for several hours post-administration to measure changes in the amount of time spent in wakefulness, NREM sleep, and REM sleep compared to the control group.
-
Data Analysis: The total time spent in each state is quantified and statistically analyzed to determine the wake-promoting effect of the compound.
Caption: Workflow for an in vivo wake-promoting study in rodents.
Conclusion
This compound stands out as a highly potent H3 receptor ligand, demonstrating nanomolar affinity in preclinical models. Its mechanism, shared with the clinically approved agent Pitolisant, highlights the therapeutic potential of modulating the brain's histaminergic system to promote wakefulness. However, its development was halted, and the current landscape of wake-promoting agents is dominated by drugs like Solriamfetol, Modafinil, and Armodafinil, which have well-established efficacy and safety profiles from numerous clinical trials. Network meta-analyses consistently show that Solriamfetol offers superior efficacy in improving objective measures of wakefulness (MWT) and subjective sleepiness (ESS) compared to other approved agents. While this compound remains a valuable tool for pharmacological research, the clinical standard for treating EDS has advanced with a variety of mechanistically diverse and effective options.
References
- 1. Wakefulness-promoting agents effective for excessive daytime sleepiness but patients may discontinue due to side effects | EurekAlert! [eurekalert.org]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikiwand [wikiwand.com]
A Comparative Guide to the Reproducibility of Cipralisant and its Alternatives on Histamine Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Cipralisant (GT-2331) and alternative histamine H3 receptor antagonists on histamine release. The objective is to present a clear overview of their performance based on available experimental data, detailing the methodologies used to generate this information. While direct reproducibility studies for these specific compounds are limited, this guide presents the available quantitative data to facilitate a comparative assessment.
Executive Summary
This compound (GT-2331) is a potent histamine H3 receptor ligand, characterized as an antagonist in vivo and a functional agonist in certain in vitro assays. This dual characteristic complicates a direct comparison with other H3 receptor antagonists. Alternatives such as Ciproxifan, Pitolisant, and Betahistine consistently demonstrate functional antagonism in vivo by increasing histamine turnover and release in the brain. This guide summarizes the available quantitative data for these compounds and outlines the experimental protocols utilized in these assessments. A notable data gap exists for direct, quantitative in vivo measurements of this compound's effect on histamine release, which is crucial for a complete comparative analysis.
Comparative Data on Histamine Release and Turnover
The following table summarizes the available quantitative data on the effects of this compound and its alternatives on histamine release or turnover. It is important to note that the data are from different studies and experimental models, which should be considered when making comparisons.
| Compound | Mechanism of Action | Experimental Model | Key Parameter | Result | Citation(s) |
| This compound (GT-2331) | H3 Receptor Antagonist (in vivo) / Agonist (in vitro) | Rat Brain Synaptosomes | Norepinephrine Release | Antagonized (R)-α-methylhistamine-induced inhibition | [1] |
| Guinea-Pig Jejunum | Neurogenic Contraction | Antagonized (R)-α-methylhistamine-induced inhibition (pA2 = 8.5) | [1] | ||
| HEK Cells (expressing rat H3 receptor) | cAMP Accumulation | Potent full agonist (inhibited forskolin-induced cAMP) | [2] | ||
| HEK Cells (expressing rat H3 receptor) | [³⁵S]GTPγS Binding | Increased basal binding (EC₅₀ = 5.6 nM) | [2] | ||
| Ciproxifan | H3 Receptor Antagonist/Inverse Agonist | Mouse Brain | Histamine Turnover | ~100% increase | [3] |
| Mouse Brain | tele-methylhistamine (t-MeHA) Level | ED₅₀ = 0.14 mg/kg (p.o.) | |||
| Rat Hypothalamus (in a model of schizophrenia) | Histamine Level | Further increased levels compared to MK-801 treatment alone | |||
| Pitolisant | H3 Receptor Antagonist/Inverse Agonist | Human (Narcolepsy Patients) | Mechanism of Action | Increases histamine synthesis and release in the brain | |
| Betahistine | H3 Receptor Antagonist/Partial Inverse Agonist | Mouse Brain | tele-methylhistamine (t-MeHA) Level | ED₅₀ = 0.4 mg/kg (i.p.) | |
| Mouse Brain | tele-methylhistamine (t-MeHA) Level | ED₅₀ = 2 mg/kg (p.o.) | |||
| Mouse Brain | tele-methylhistamine (t-MeHA) Level | Lower maximal effect compared to Ciproxifan | |||
| Thioperamide | H3 Receptor Antagonist | Rat Hypothalamus | Histamine Release | ~2-fold increase (at 5 mg/kg, i.p.) | |
| Rat Hypothalamus | Histamine Release | 3-fold increase in basal release (at 5 mg/kg, i.p.) |
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine. It also functions as a heteroreceptor to modulate the release of other neurotransmitters. H3 receptor antagonists, or inverse agonists, block the constitutive activity of this receptor, leading to an increase in histamine release.
Key Experimental Protocols
In Vivo Microdialysis for Histamine Measurement
This technique is a cornerstone for measuring the in vivo release of neurotransmitters, including histamine, in the brains of conscious, freely moving animals.
Principle: A small, semi-permeable dialysis probe is surgically implanted into a specific brain region (e.g., the hypothalamus or striatum). The probe is continuously perfused with a physiological solution. Small molecules like histamine diffuse from the extracellular fluid of the brain into the perfusion fluid (dialysate) down their concentration gradient. The collected dialysate is then analyzed to quantify the concentration of histamine.
Typical Protocol:
-
Probe Implantation: A guide cannula is stereotaxically implanted into the target brain region of an anesthetized rat or mouse. After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with a physiological solution (e.g., Ringer's solution) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into collection vials.
-
Analysis: The histamine concentration in the dialysate is determined using a highly sensitive analytical method, typically High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
-
Data Interpretation: Changes in histamine concentration following the administration of a compound are compared to the baseline levels to determine the effect on histamine release.
In Vitro Functional Assays for H3 Receptor Activity
In vitro assays are crucial for characterizing the pharmacological profile of a compound at the receptor level. For G-protein coupled receptors like the H3 receptor, common functional assays include cAMP accumulation and GTPγS binding assays.
[³⁵S]GTPγS Binding Assay
Principle: This assay measures the activation of G-proteins following receptor stimulation. In the inactive state, the Gα subunit of the G-protein is bound to GDP. Upon agonist binding to the receptor, GDP is exchanged for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used, and its incorporation into the Gα subunit is measured as an indicator of receptor activation.
Typical Protocol:
-
Membrane Preparation: Cell membranes expressing the H3 receptor are prepared.
-
Incubation: The membranes are incubated with the test compound (agonist or antagonist) and [³⁵S]GTPγS in an appropriate buffer.
-
Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound analog, typically by filtration.
-
Detection: The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The increase in [³⁵S]GTPγS binding in the presence of an agonist reflects receptor activation. Antagonists are evaluated by their ability to block agonist-stimulated binding.
cAMP Accumulation Assay
Principle: The H3 receptor is coupled to a Gi/o protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This assay measures the ability of a compound to modulate cAMP levels.
Typical Protocol:
-
Cell Culture: Cells expressing the H3 receptor are cultured.
-
Stimulation: The cells are treated with forskolin (an adenylyl cyclase activator) to increase basal cAMP levels.
-
Compound Treatment: The cells are then incubated with the test compound. An H3 agonist will decrease the forskolin-stimulated cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as immunoassays (e.g., HTRF) or chromatography.
-
Data Analysis: A decrease in cAMP levels in the presence of a compound indicates agonist activity at the H3 receptor.
Conclusion
This compound's complex pharmacology, exhibiting both in vivo antagonism and in vitro agonism, highlights the importance of using a range of functional assays to fully characterize a compound's activity. While direct quantitative data on this compound-induced histamine release in vivo is currently lacking, making a direct comparison of its potency in this regard challenging, the data for alternatives like Ciproxifan and Betahistine provide a benchmark for the expected effects of H3 receptor antagonism. The experimental protocols outlined in this guide offer a standardized framework for conducting future studies to address the existing data gaps and to allow for a more robust and reproducible comparison of these and other novel histamine-modulating compounds. Further research, particularly in vivo microdialysis studies on this compound, is warranted to fully elucidate its effects on histamine release and to enable a more definitive comparative assessment.
References
- 1. Effects of betahistine at histamine H3 receptors: mixed inverse agonism/agonism in vitro and partial inverse agonism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cipralisant and Thioperamide: Potent Histamine H3 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two pivotal research compounds targeting the histamine H3 receptor (H3R): Cipralisant (GT-2331) and Thioperamide. Both have been instrumental in elucidating the role of the H3R in neurological processes, including wakefulness, cognition, and neurotransmitter release. This document summarizes their pharmacological profiles, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Introduction to H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic Gαi/o-coupled autoreceptor and heteroreceptor predominantly expressed in the central nervous system.[1] It tonically inhibits the synthesis and release of histamine and other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[1] The H3 receptor exhibits high constitutive activity, meaning it is active even in the absence of an agonist.[2] Consequently, many H3R antagonists also function as inverse agonists, suppressing this basal activity to increase neurotransmitter release, thereby promoting wakefulness and enhancing cognitive functions.[3]
Mechanism of Action: H3 Receptor Signaling Pathway
Both this compound and Thioperamide exert their primary effects by modulating the H3 receptor signaling cascade. As a Gαi/o-coupled receptor, its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. H3R antagonists/inverse agonists block the binding of endogenous histamine and reduce the receptor's constitutive activity, thereby disinhibiting the neuron and promoting neurotransmitter release.
Quantitative Comparison: Binding Affinity and Selectivity
A critical differentiator between research compounds is their affinity for the target receptor and selectivity over other receptors. This compound demonstrates exceptionally high affinity for the rat H3 receptor, while Thioperamide, though potent, also exhibits notable affinity for other receptors at higher concentrations.
| Parameter | This compound (GT-2331) | Thioperamide | Reference(s) |
| H3 Receptor Affinity (Ki, rat) | 0.47 nM | 4.3 nM | [3] |
| H3 Receptor Affinity (pKi) | 9.9 | ~8.4 (calculated from Ki) | |
| H1 Receptor Affinity (Ki) | Data not available | > 10,000 nM | |
| H2 Receptor Affinity (Ki) | Data not available | > 10,000 nM | |
| 5-HT3 Receptor Affinity (Ki) | Data not available | 120 nM | |
| Sigma Receptor Affinity (Ki) | Data not available | 180 nM | |
| Cytochrome P450 Binding | Data not available | Yes (Kd = 0.3 µM and 3.7 µM) |
Table 1. Receptor Binding Profile of this compound and Thioperamide.
Functional Activity Comparison
While both compounds act as H3R antagonists in vivo, their profiles in in vitro functional assays show key differences. This compound exhibits "functional selectivity," acting as a full agonist in adenylyl cyclase inhibition assays but as a partial agonist in GTPγS binding assays. In contrast, Thioperamide consistently behaves as a competitive antagonist or inverse agonist.
| Assay | This compound (GT-2331) | Thioperamide | Reference(s) |
| Agonist/Antagonist Profile | In Vitro: Full Agonist (cAMP)In Vivo: Full Antagonist | Antagonist / Inverse Agonist | |
| Guinea-Pig Jejunum Contraction (pA2) | 8.5 | 8.9 | |
| [35S]GTPγS Binding (rat H3R) | Partial Agonist (EC50 = 5.6 nM) | Antagonist / Inverse Agonist | |
| Forskolin-induced cAMP accumulation | Full Agonist (Inhibition) | Inverse Agonist (Increase) |
Table 2. Functional Activity Profile of this compound and Thioperamide.
Pharmacokinetic Profiles
The pharmacokinetic properties of these compounds influence their application in in vivo studies. This compound is noted for being orally active with good central nervous system (CNS) penetration. Thioperamide also crosses the blood-brain barrier, but its pharmacokinetics, including half-life and brain penetration, are dose-dependent.
| Parameter | This compound (GT-2331) | Thioperamide | Reference(s) |
| Oral Activity | Yes | Yes | |
| CNS Penetration | Good | Yes, dose-dependent | |
| Half-life (t1/2) in Rats | Data not available | ~26.9 min (IV, 10 mg/kg)~120 min (IP, 10 mg/kg) | |
| Plasma Protein Binding | Data not available | High (80-95%) | |
| Reported Toxicity | Low toxicity reported | Hepatotoxicity at high doses |
Table 3. Comparative Pharmacokinetic Parameters in Rats.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key assays used to characterize H3R ligands.
Radioligand Binding Assay Protocol (General)
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Cerebral cortex tissue from rats is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended to a final protein concentration.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled H3R ligand (e.g., [3H]Nα-methylhistamine or [3H]-Thioperamide) and varying concentrations of the unlabeled test compound (this compound or Thioperamide).
-
Separation: The reaction is incubated to equilibrium (e.g., 60-120 minutes at 25°C). Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine.
-
Quantification: Filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled H3R ligand. Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.
Functional Assay Protocol: [35S]GTPγS Binding
This assay measures G-protein activation following receptor stimulation.
-
Membrane Preparation: Membranes from cells stably expressing the H3 receptor or from brain tissue are prepared as described above.
-
Incubation: Membranes are incubated in an assay buffer containing GDP, the test compound (agonist), and [35S]GTPγS. For antagonist testing, membranes are pre-incubated with the antagonist before adding a known H3R agonist.
-
Reaction: The reaction is typically initiated by the addition of [35S]GTPγS and incubated at 30°C for 30-60 minutes.
-
Termination and Separation: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification & Analysis: Radioactivity is measured by liquid scintillation counting. Data are analyzed to determine EC50 (for agonists) or KB (for antagonists) values.
Head-to-Head Summary and Conclusion
This compound and Thioperamide are both potent, CNS-penetrant H3 receptor ligands that have proven invaluable for preclinical research. The choice between them depends on the specific experimental goals.
This compound is the compound of choice when exceptionally high potency and selectivity for the H3 receptor are paramount. Its complex functional selectivity, however, requires careful consideration in the interpretation of in vitro results. Its status as a discontinued clinical candidate may limit its availability and the extent of publicly available data.
Thioperamide serves as a classic, well-characterized H3R antagonist/inverse agonist. Its lower selectivity, with known off-target activities at 5-HT3 and sigma receptors, must be accounted for, particularly at higher concentrations. Its extensive history of use means its effects, including its dose-dependent pharmacokinetics and potential for toxicity, are well-documented, making it a reliable, albeit less selective, research tool.
References
Assessing the Selectivity of Cipralisant for H3 over H1/H2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Cipralisant (GT-2331), a potent histamine H3 receptor ligand, focusing on its selectivity over H1 and H2 receptor subtypes. The following sections detail its binding affinity, the experimental protocols used for such determinations, and the relevant signaling pathways, offering valuable insights for researchers in pharmacology and drug development.
Data Presentation: this compound Binding Affinity
This compound is characterized as a potent and selective histamine H3 receptor antagonist.[1][2] The affinity of a compound for its receptor is a critical measure of its potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | pKi | Source |
| This compound (GT-2331) | Rat Histamine H3 | 0.47 | 9.9 | [1] |
| This compound (GT-2331) | Histamine H1 | Data not available | Data not available | |
| This compound (GT-2331) | Histamine H2 | Data not available | Data not available |
Experimental Protocols: Radioligand Binding Assay
To determine the binding affinity and selectivity of a compound like this compound, a common and robust method is the radioligand binding assay. This in vitro technique measures the affinity of a ligand for a receptor by detecting the displacement of a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for histamine H1, H2, and H3 receptors.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably or transiently expressing the human histamine H1, H2, or H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligands:
-
For H1 Receptor: [³H]-Pyrilamine (also known as [³H]-Mepyramine)
-
For H2 Receptor: [³H]-Tiotidine or [¹²⁵I]-Iodoaminopotentidine
-
For H3 Receptor: [³H]-Nα-methylhistamine or [¹²⁵I]-Iodophenpropit
-
-
Test Compound: this compound (or other compounds to be tested).
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the respective receptor (e.g., Mianserin for H1, Ranitidine for H2, Thioperamide for H3).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes expressing the target receptor on ice. Homogenize the membranes in cold assay buffer to ensure a uniform suspension. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Assay Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand, and the membrane suspension.
-
Non-specific Binding: Add the non-specific binding control, the radioligand, and the membrane suspension.
-
Competitive Binding: Add serial dilutions of the test compound (this compound), the radioligand, and the membrane suspension.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter. The counts per minute (CPM) are proportional to the amount of radioligand bound to the receptors.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Mandatory Visualizations
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Signaling Pathways of Histamine Receptors.
References
Safety Operating Guide
Navigating the Disposal of Cipralisant: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of the research compound Cipralisant, this guide outlines procedural steps to ensure safe laboratory practices and environmental protection. As specific disposal protocols for this compound are not publicly available, these recommendations are based on general best practices for the disposal of research-grade pharmaceutical compounds. All procedures should be conducted in accordance with institutional and local environmental, health, and safety (EHS) regulations.
Core Disposal Protocol
The proper disposal of this compound, like any research chemical, is paramount to ensuring the safety of laboratory personnel and minimizing environmental impact. The following step-by-step guidance provides a framework for its responsible disposal.
Step 1: Review Material Safety Data Sheet (MSDS) and Institutional Policies
Before handling this compound, thoroughly review its Material Safety Data Sheet for specific handling and hazard information. Consult your institution's EHS office for established protocols regarding the disposal of pharmaceutical and chemical waste.
Step 2: Segregation of Waste
Proper waste segregation is crucial. This compound waste should be categorized and separated as follows:
-
Solid Waste: Includes contaminated personal protective equipment (PPE) such as gloves and lab coats, as well as empty vials and contaminated lab supplies (e.g., weighing paper, pipette tips). This waste should be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible chemical wastes.
-
Sharps Waste: Any needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container to prevent physical injury and chemical exposure.
Step 3: Waste Container Labeling
All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of the waste, if applicable
-
The primary hazard(s) (e.g., "Toxic")
-
The date the waste was first added to the container
Step 4: Storage of Waste
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area. This area should be away from general laboratory traffic and incompatible materials.
Step 5: Arrange for Professional Disposal
Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste. Only trained and certified professionals should handle the final disposal of chemical waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: A workflow diagram for the proper disposal of this compound.
Disclaimer: This information is intended for guidance purposes only and is based on general laboratory safety principles. Always prioritize your institution's specific protocols and consult with your EHS department for definitive procedures regarding the disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling Cipralisant
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Cipralisant (also known as GT-2331), a potent histamine H3 receptor antagonist. While noted for its low acute toxicity, its high pharmacological potency necessitates rigorous adherence to safety protocols to prevent unintended biological effects and ensure a safe laboratory environment. The following procedures are based on established best practices for handling potent research compounds and should be supplemented by a thorough review of the substance-specific Safety Data Sheet (SDS) provided by the manufacturer.
Essential Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is imperative that all personnel are trained in the proper use and disposal of PPE.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Nitrile provides good resistance to a range of chemicals. Change gloves immediately if contaminated. |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. A face shield should be worn over safety glasses or goggles when handling larger quantities or if there is a significant risk of splashing. |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 respirator is recommended for handling the solid form of this compound to prevent inhalation of fine particles. For procedures that may generate aerosols or when handling solutions outside of a certified chemical fume hood, a respirator with organic vapor cartridges may be necessary. Consult your institution's environmental health and safety (EHS) department for specific guidance. |
| Protective Clothing | Laboratory Coat | A buttoned, knee-length lab coat is required. Consider a disposable lab coat for procedures with a higher risk of contamination. |
| Additional Protection | Disposable Sleeve Covers and Shoe Covers | Recommended when handling larger quantities or during procedures with a high potential for contamination to provide an additional layer of protection. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound. The following step-by-step guide outlines the key stages of handling this compound in a laboratory setting.
1. Preparation and Pre-Handling Checklist:
-
Consult the SDS: Before any work begins, all personnel involved must read and understand the Safety Data Sheet for this compound.
-
Designated Area: All handling of solid this compound and preparation of stock solutions should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood.
-
Assemble Materials: Gather all necessary equipment, including PPE, weighing paper, spatulas, vials, solvents, and waste containers, before bringing this compound into the work area.
-
Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
2. Handling the Solid Compound:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of solid this compound on a tared weigh paper or in a suitable container within a chemical fume hood or powder containment hood to minimize the risk of inhalation.
-
Avoid Dust Generation: Handle the solid compound gently to avoid creating dust.
3. Solution Preparation:
-
In a Fume Hood: All solution preparations must be performed in a certified chemical fume hood.
-
Solvent Addition: Slowly add the solvent to the solid this compound to minimize the risk of splashing.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
4. Post-Handling and Cleanup:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by a final rinse with water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Disposable PPE should be placed in the designated chemical waste container. Reusable PPE should be cleaned according to institutional protocols.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
First Aid Measures in Case of Exposure
In the event of an accidental exposure to this compound, immediate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and able to swallow, have them rinse their mouth with water. Seek immediate medical attention.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any materials that have come into contact with it is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste materials, including unused this compound, contaminated PPE (gloves, disposable lab coats, etc.), and cleaning materials, must be segregated as chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste. The label should include "Hazardous Waste," the name of the chemical, and the primary hazard.
-
Disposal Protocol:
-
Place all solid waste, including contaminated consumables, into a designated hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
-
Institutional Guidelines: Follow all local, state, and federal regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
